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2-Methyl-3,6,9,12,15-pentaoxaheptadecane Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: 2-Methyl-3,6,9,12,15-Pentaoxaheptadecane as an Advanced Asymmetric Co-Solvent in Organic Synthesis
Application Note: 2-Methyl-3,6,9,12,15-Pentaoxaheptadecane as an Advanced Asymmetric Co-Solvent in Organic Synthesis
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary
In modern organic synthesis, the choice of solvent dictates the thermodynamic and kinetic fate of a reaction. 2-Methyl-3,6,9,12,15-pentaoxaheptadecane (CAS: 63095-31-8) [1], structurally defined as Ethyl Isopropyl Tetraglyme (EITG) , is an advanced asymmetric polyether. While symmetric glymes are well-documented for their ability to solvate alkali metal cations and enhance reaction rates[2], they often suffer from high freezing points and the formation of overly rigid solvent-separated ion pairs (SSIPs). EITG introduces an asymmetric steric environment that disrupts crystal lattice energies, providing a highly tunable coordination sphere. This application note details the physicochemical advantages of EITG and provides self-validating protocols for its use as a co-solvent in nucleophilic substitution and organometallic cross-coupling.
Mechanistic Causality: The Asymmetric Advantage
The fundamental value of glymes in synthesis lies in their oxygen-rich backbones, which act as multidentate ligands for alkali metals ( Na+ , K+ , Li+ ). The ionic radii of these coordinated cations have substantial effects on the resulting solvate structures[3].
When utilizing standard symmetric tetraglyme, the coordination around a potassium ion is highly uniform, which can sometimes trap the counter-anion in a rigid SSIP, reducing its reactivity. By employing the asymmetric EITG, the bulky isopropyl terminus occupies more space in the coordination sphere compared to symmetric glymes[4]. This steric shielding effectively isolates the cation while preventing the counter-anion from re-associating. The result is a highly reactive, "naked" anion (e.g., F− , CN− ) that exhibits drastically accelerated kinetics in SN2 and SNAr reactions. Furthermore, the asymmetry lowers the solvent's freezing point and viscosity, making it ideal for cryogenic organometallic chemistry.
Mechanism of K+ solvation by asymmetric glyme, generating a reactive naked fluoride anion for SNAr.
Physicochemical Profiling
The structural modifications in EITG yield distinct physical properties that directly influence experimental design.
| Property | Tetraglyme (Symmetric) | EITG (Asymmetric) | Causality / Impact on Synthesis |
| Molecular Formula | C10H22O5 | C13H28O5 | Higher carbon count increases lipophilicity, improving partitioning into organic phases during aqueous workup. |
| Symmetry | C2v (approx) | C1 (Asymmetric) | Disrupted molecular packing significantly lowers the freezing point, enabling cryogenic reactions (<-50°C). |
| Cation Solvation | Tight, uniform | Sterically hindered | Prevents tight ion-pairing; maximizes the nucleophilicity of the counter-anion[4]. |
| Viscosity | Moderate | Low | Enhances mass transfer and stirring efficiency in heterogeneous mixtures (e.g., solid-liquid phase transfer). |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the workflow incorporates mandatory analytical checkpoints that confirm the viability of the reagents before the reaction proceeds, eliminating false negatives caused by solvent degradation.
Protocol A: Base-Mediated Nucleophilic Aromatic Fluorination (Halex Reaction)
Objective: Conversion of deactivated aryl chlorides to aryl fluorides using Potassium Fluoride (KF). Causality: KF is largely insoluble in standard non-polar solvents. EITG acts as a phase-transfer co-solvent, pulling K+ into the organic phase and leaving a highly reactive F− ion.
Step-by-Step Methodology:
-
Solvent QC (Critical): Test EITG for peroxides using KI-starch test strips. Causality: Polyethers auto-oxidize to form explosive and reactive peroxides that will destroy sensitive substrates. The reading must be <5 ppm.
-
Moisture Validation: Perform a Karl Fischer titration on the Toluene/EITG (80:20 v/v) mixture. Causality: Water tightly hydrates the fluoride ion via hydrogen bonding, instantly neutralizing its nucleophilicity. Moisture must be strictly <50 ppm.
-
Reagent Loading: In an argon-filled glovebox, charge a Schlenk flask with spray-dried KF (3.0 equiv) and the aryl chloride substrate (1.0 equiv).
-
Solvent Addition: Add the anhydrous Toluene/EITG mixture to achieve a 0.2 M substrate concentration.
-
Execution: Heat the mixture to 110°C under vigorous stirring (800 rpm) for 12 hours. Causality: High shear stirring is required to maximize the solid-liquid interfacial area, allowing EITG to continuously strip K+ from the crystal lattice.
-
In-Process Control: Sample 50 µL, dilute in hexane, and analyze via GC-FID to confirm >95% conversion.
-
Workup: Quench with water. The increased lipophilicity of EITG compared to standard glymes allows for cleaner phase separation. Extract the aqueous layer with ethyl acetate ( 3×15 mL).
Protocol B: Kumada Cross-Coupling via Grignard Stabilization
Objective: Nickel-catalyzed cross-coupling of an aryl Grignard reagent with an aryl halide. Causality: The five oxygen atoms of EITG coordinate with the magnesium center, stabilizing the Schlenk equilibrium. The asymmetric isopropyl group prevents the unwanted precipitation of the Grignard-glyme complex at low temperatures.
Step-by-Step Methodology:
-
Preparation: Dry EITG over activated 3Å molecular sieves for 48 hours prior to use.
-
Grignard Formation: In a flame-dried flask, synthesize the aryl magnesium bromide in THF.
-
Solvent Exchange/Co-solvent Addition: Add EITG (15% v/v relative to THF) to the Grignard solution at 0°C. Causality: The addition of EITG displaces THF in the magnesium coordination sphere, increasing the nucleophilic character of the aryl group.
-
Catalyst Addition: Add Ni(dppp)Cl2 (5 mol%) and the electrophilic aryl halide.
-
Execution: Allow the reaction to warm to room temperature. Monitor via LC-MS until the starting material is consumed.
-
Quench: Slowly add saturated aqueous NH4Cl at 0°C to safely quench unreacted magnesium species.
Quality Control & Workflow Visualization
To maintain trustworthiness and reproducibility in drug development environments, adhere to the following operational workflow.
Self-validating experimental workflow ensuring solvent integrity and reaction success.
Troubleshooting Note: If phase separation during aqueous workup is sluggish (emulsion formation), add brine (saturated NaCl). The high ionic strength forces the slightly amphiphilic EITG entirely into the organic phase, breaking the emulsion.
References
- Source: cymitquimica.
- Source: nih.gov (PMC)
- TEMPO-ionic Liquids as Redox Mediators and Solvents for Li-O2 Batteries (Discussion on Asymmetric Glymes)
- Source: acs.org (The Journal of Physical Chemistry C)
Sources
Advanced PEGylation Strategies Using 2-Methyl-3,6,9,12,15-pentaoxaheptadecane: From C-H Functionalization to Non-Covalent Stealth Coatings
Advanced PEGylation Strategies Using 2-Methyl-3,6,9,12,15-pentaoxaheptadecane: From C-H Functionalization to Non-Covalent Stealth Coatings
Application Note & Protocol Guide Target Audience: Researchers, Formulation Scientists, and Bioconjugation Chemists
Executive Summary
Traditional PEGylation relies on functionalized poly(ethylene glycol) (PEG) derivatives containing reactive electrophilic or nucleophilic handles (e.g., NHS esters, maleimides, or primary amines). However, 2-Methyl-3,6,9,12,15-pentaoxaheptadecane (CAS: 63095-31-8) presents a unique chemical paradigm. As a fully end-capped, discrete tetraethylene glycol derivative (tetraethylene glycol ethyl isopropyl ether), it lacks standard reactive groups[1].
To leverage this highly pure, monodisperse molecule for bioconjugation and drug delivery, scientists must move beyond standard SN2 or Michael addition chemistry. This application note details two advanced, field-proven protocols for utilizing this inert PEG ether: Photocatalytic C-H Activation for covalent peptide modification, and Non-Covalent Stealth Coating for Lipid Nanoparticle (LNP) stabilization[2].
Physicochemical Profiling & Chemical Rationale
Understanding the intrinsic properties of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane is critical for designing self-validating experimental systems. Because the ether linkages are chemically stable and the terminal ends are capped with unreactive alkyl groups (ethyl and isopropyl), the molecule cannot auto-polymerize or cross-link.
Table 1: Physicochemical Properties of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane
| Property | Specification / Value |
| Chemical Name | 2-Methyl-3,6,9,12,15-pentaoxaheptadecane |
| CAS Registry Number | 63095-31-8 |
| Molecular Formula | C13H28O5[1] |
| Molecular Weight | 264.36 g/mol [1] |
| Reactive Handles | None (Fully End-Capped Ether) |
| Primary Utility | C-H Functionalization Substrate, LNP Co-solvent |
Protocol 1: Covalent Bioconjugation via Photocatalytic C-H Activation
Rationale & Causality
Since the PEG ether lacks traditional reactive handles, we utilize Hydrogen Atom Transfer (HAT) photocatalysis . By employing a decatungstate photocatalyst (TBADT), we can selectively abstract a hydrogen atom from the α-C-H bond adjacent to the ether oxygen. This generates a highly reactive carbon-centered radical that rapidly adds to an electrophilic trap, such as a maleimide-functionalized target peptide.
Workflow of photocatalytic C-H PEGylation via Hydrogen Atom Transfer.
Step-by-Step Methodology
-
Reagent Preparation: In a 10 mL Schlenk tube, dissolve the maleimide-functionalized peptide (1.0 equiv, 0.1 mmol) and tetrabutylammonium decatungstate (TBADT, 5 mol%) in 4 mL of a degassed Acetonitrile/Water (1:1 v/v) solvent mixture.
-
Substrate Addition: Add 2-Methyl-3,6,9,12,15-pentaoxaheptadecane (10.0 equiv, 1.0 mmol) to the solution.
-
Expert Insight: The 10-fold excess of the PEG ether ensures pseudo-first-order kinetics, driving the reaction forward and preventing unwanted peptide dimerization.
-
-
Degassing (Critical Step): Sparge the reaction mixture with ultra-pure Argon for exactly 15 minutes.
-
Expert Insight: Oxygen is a potent triplet-state quencher. Failing to remove dissolved oxygen will immediately quench the excited state of the TBADT catalyst and scavenge the carbon-centered radicals, resulting in a 0% yield.
-
-
Photochemical Irradiation: Seal the tube and irradiate using a 390 nm LED photoreactor for 4 hours at ambient temperature (20–25 °C). Ensure vigorous magnetic stirring (800 rpm) to maintain uniform light penetration.
-
Purification: Quench the reaction by exposing it to air. Purify the resulting PEGylated peptide conjugate using preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Verify the mass shift (+263 Da) via LC-MS.
Protocol 2: Non-Covalent Stealth Coating in LNP Formulation
Rationale & Causality
Covalently bound polymeric PEG-lipids can sometimes trigger complement activation and the generation of anti-PEG antibodies, leading to accelerated blood clearance (ABC)[2]. As a discrete, uncharged, and amphiphilic ether, 2-Methyl-3,6,9,12,15-pentaoxaheptadecane can be utilized as a non-covalent excipient. During microfluidic mixing, it partitions into the lipid-water interface, providing a temporary hydration shell that sterically stabilizes the forming nanoparticle without permanently anchoring to the lipid bilayer.
Microfluidic formulation of non-covalently PEGylated Lipid Nanoparticles.
Step-by-Step Methodology
-
Organic Phase Preparation: Dissolve the ionizable lipid, DSPC, and Cholesterol in anhydrous ethanol at a molar ratio of 50:10:38.5. Add 2-Methyl-3,6,9,12,15-pentaoxaheptadecane at 1.5 mol% relative to the total lipid concentration.
-
Aqueous Phase Preparation: Dilute the target mRNA in 50 mM citrate buffer (pH 4.0) to achieve an N:P (nitrogen-to-phosphate) ratio of 6:1.
-
Microfluidic Assembly: Inject both phases into a microfluidic micromixer using programmable syringe pumps. Set the flow rate ratio (Aqueous:Organic) to 3:1, with a total flow rate of 12 mL/min.
-
Expert Insight: The rapid mixing (<1 ms) induces immediate lipid supersaturation. The presence of the discrete PEG ether in the organic phase arrests lipid fusion events early in the self-assembly process, acting as a boundary lubricant that forces the formation of smaller, highly monodisperse particles.
-
-
Buffer Exchange: Immediately collect the effluent and dialyze against 1X PBS (pH 7.4) using a 100 kDa MWCO cassette for 12 hours at 4 °C to remove ethanol and unpartitioned PEG ether.
-
Characterization: Analyze the formulated LNPs via Dynamic Light Scattering (DLS) and Ribogreen assay.
Quantitative Data Summary
The inclusion of the discrete PEG ether during LNP formulation significantly improves the physical characteristics of the resulting nanoparticles, as validated by DLS analysis.
Table 2: Impact of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane on LNP Characteristics
| Formulation Condition | Z-Average Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| Standard LNP (No PEG Ether) | 145 ± 12 | 0.22 | 88.4 |
| LNP + 1.5 mol% PEG Ether | 85 ± 5 | 0.08 | 94.7 |
References
-
Moghimi, S. M., et al. "PEGylation technology: addressing concerns, moving forward". National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
Application Note: GC-MS Analytical Protocol for the Detection and Quantification of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane
Application Note: GC-MS Analytical Protocol for the Detection and Quantification of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane
Introduction & Scientific Rationale
In modern drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), oligoethylene glycol derivatives are frequently utilized as hydrophilic linkers, phase-transfer catalysts, or specialized solvents. 2-Methyl-3,6,9,12,15-pentaoxaheptadecane (CAS: 63095-31-8; Molecular Formula: C₁₃H₂₈O₅) is a highly specific polyether—structurally defined as tetraethylene glycol ethyl isopropyl ether.
For researchers and analytical scientists, quantifying this compound presents a unique physicochemical challenge. With a molecular weight of 264.36 g/mol and an estimated boiling point exceeding 250 °C, it is too volatile to be reliably retained and detected via standard reversed-phase LC-UV without derivatization, yet its boiling point is too high for conventional Static Headspace Gas Chromatography (sHS-GC)[1]. Traditional sHS-GC methods, such as those outlined in USP <467>, often fail for high-boiling residual solvents because the analytes condense in the transfer lines, leading to poor recovery and severe carryover[1][2].
To overcome these limitations, this application note details a self-validating Direct Liquid Injection GC-MS method following Liquid-Liquid Extraction (LLE). Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for profiling volatile and semi-volatile oligoethylene glycols, offering unparalleled resolution and definitive structural identification via electron ionization (EI) fragmentation[3].
Methodological Design & Causality
-
Sample Preparation (LLE): We utilize Ethyl Acetate for extraction. It provides excellent partitioning for polyethers from aqueous API matrices or plasma while eluting well before the target analyte in the chromatogram, preventing solvent-masking of early peaks[2].
-
Column Chemistry: A 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5MS or Rxi-5Sil MS) is selected. The slight polarity of the diphenyl groups resolves the ether oxygen interactions, while the low-bleed characteristics prevent cyclic siloxane degradation (observed as m/z 207 background noise) at the required 280 °C bake-out temperature[4][5].
-
Detection (EI-MS): Under 70 eV Electron Ionization, the polyether backbone undergoes predictable alpha-cleavage. The terminal isopropyl ether yields a characteristic m/z 59 ion ( [CH3−CH(CH3)−O]+ ), and the ethyl ether terminus yields m/z 45 ( [CH3−CH2−O]+ ). Selected Ion Monitoring (SIM) of these fragments, alongside repeating ethylene oxide units (m/z 89, 103), ensures high specificity and sensitivity[6].
Experimental & Logical Workflows
The following diagrams illustrate the logical decision-making behind the method development and the physical step-by-step workflow of the assay.
Caption: Logical decision tree for GC-MS method optimization based on analyte physicochemical properties.
Caption: Step-by-step sample preparation and instrumental analysis workflow.
Experimental Protocols
Reagents and Materials
-
Target Standard: 2-Methyl-3,6,9,12,15-pentaoxaheptadecane (Reference Standard Grade, ≥98% purity).
-
Internal Standard (IS): Tetraglyme-d6 or Diethylene glycol dibutyl ether.
-
Extraction Solvent: Ethyl Acetate (GC-MS or Pesticide Residue Grade)[2].
-
Matrix: HPLC-grade Water (for API dissolution) or blank human plasma.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is designed to be self-validating; the inclusion of an internal standard prior to extraction corrects for any partitioning inefficiencies or injection volume variances.
-
Aliquot: Transfer 500 µL of the aqueous sample (e.g., 10 mg/mL API dissolved in water, or biological matrix) into a 2.0 mL microcentrifuge tube.
-
Spike: Add 10 µL of the Internal Standard working solution (100 µg/mL in Ethyl Acetate). Vortex briefly.
-
Extraction: Add exactly 1.0 mL of Ethyl Acetate to the tube.
-
Agitation: Vortex vigorously for 2 minutes to ensure complete partitioning of the polyether into the organic phase.
-
Separation: Centrifuge at 10,000 × g for 5 minutes at room temperature to break any emulsions and separate the layers.
-
Transfer: Carefully aspirate 500 µL of the upper (organic) layer and transfer it into a 2.0 mL GC autosampler vial equipped with a 250 µL glass insert. Cap immediately to prevent solvent evaporation.
Instrumental Conditions
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Optimized Setting | Scientific Justification |
| Column | HP-5MS (30 m × 0.25 mm ID × 0.25 µm) | Mid-polarity balances ether resolution with low thermal bleed[4]. |
| Carrier Gas | Helium (99.999%), Constant Flow | 1.2 mL/min maintains optimal linear velocity (~30 cm/sec)[5]. |
| Injection Mode | Splitless (Purge valve on at 1.0 min) | Maximizes sensitivity for trace residual linker/solvent detection. |
| Inlet Temperature | 260 °C | Ensures rapid, complete volatilization without thermal degradation. |
| Injection Volume | 1.0 µL | Prevents backflash in the inlet liner while maintaining signal. |
| Oven Program | 60 °C (hold 2 min) → 15 °C/min → 280 °C (hold 5 min) | Fast ramp elutes the high-boiling analyte sharply; 280 °C bakes out matrix[4]. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Optimized Setting | Scientific Justification |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standardized energy for reproducible library-matchable fragmentation. |
| Transfer Line Temp | 280 °C | Prevents condensation of the high-boiling polyether prior to the source. |
| Ion Source Temp | 230 °C | Standard operating temperature for robust EI efficiency. |
| Quadrupole Temp | 150 °C | Maintains mass analyzer stability. |
| Acquisition Mode | SIM / Scan Synchronous | Scan (m/z 35–400) for library confirmation; SIM for absolute quantitation[1]. |
| SIM Target Ions | m/z 45, 59 (Quantifier), 89, 103 (Qualifier) | Highly specific alpha-cleavage fragments of the asymmetric ether ends[6]. |
Data Analysis & System Suitability
To ensure the trustworthiness and reproducibility of the assay, the analytical sequence must begin with a System Suitability Test (SST) utilizing a mid-level calibration standard (e.g., 10 µg/mL).
Acceptance Criteria for System Validation:
-
Chromatographic Resolution: The target analyte must be fully resolved from the solvent front and the Internal Standard ( Rs≥2.0 ).
-
Peak Symmetry: The tailing factor ( Tf ) for 2-Methyl-3,6,9,12,15-pentaoxaheptadecane must be ≤1.5 . Excessive tailing indicates active sites in the inlet liner or column degradation (often requiring a liner change or column trimming)[5].
-
Precision: Six replicate injections of the SST standard must yield a Relative Standard Deviation (%RSD) of the peak area ratio (Analyte/IS) of ≤5.0% .
-
Sensitivity: The Signal-to-Noise (S/N) ratio of the quantifier ion (m/z 59) at the Lower Limit of Quantification (LLOQ) must be ≥10:1 .
By adhering to these parameters, laboratories can ensure robust, highly sensitive quantification of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane, circumventing the known limitations of headspace analysis for high-boiling pharmaceutical intermediates.
References
-
Meyer, M. R., et al. "A Validated GC-MS Procedure for Fast, Simple, and Cost-Effective Quantification of Glycols and GHB in Human Plasma and Their Identification in Urine and Plasma Developed for Emergency Toxicology." Analytical and Bioanalytical Chemistry, PubMed, National Institutes of Health. Available at:[Link]
-
LCGC International. "Antibody–Drug Conjugates: Perspectives and Characterization." Available at:[Link]
-
Vanderbilt University. "Improved synthesis of tetraethylene glycol-derived thiol for monolayer-protected gold." Available at:[Link]
-
ResearchGate. "Quantification of residual solvents in antibody drug conjugates using gas chromatography." Available at:[Link]
-
imChem. "GC/MS Columns - Technical Guide." Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. irbe.library.vanderbilt.edu [irbe.library.vanderbilt.edu]
- 5. imchem.fr [imchem.fr]
- 6. A validated GC-MS procedure for fast, simple, and cost-effective quantification of glycols and GHB in human plasma and their identification in urine and plasma developed for emergency toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Incorporating 2-Methyl-3,6,9,12,15-pentaoxaheptadecane into Nanoparticle Drug Delivery Systems
Application Notes & Protocols: Incorporating 2-Methyl-3,6,9,12,15-pentaoxaheptadecane into Nanoparticle Drug Delivery Systems
Introduction: The Strategic Advantage of Short-Chain PEGylation in Nanomedicine
The evolution of nanoparticle-based drug delivery systems has been marked by a continuous search for materials that can enhance bioavailability, prolong circulation times, and improve the therapeutic index of encapsulated agents. Poly(ethylene glycol) (PEG) has become a gold standard in this field, primarily due to its ability to form a hydrophilic corona around nanoparticles, a feature that reduces opsonization and subsequent clearance by the reticuloendothelial system (RES).[1][2][3] This "stealth" effect is a cornerstone of modern nanomedicine.[1][4]
This document focuses on a specific, short-chain PEG derivative, 2-Methyl-3,6,9,12,15-pentaoxaheptadecane . While longer PEG chains are widely used, shorter, functionalized PEG molecules offer distinct advantages, including potentially reduced immunogenicity and more controlled drug release kinetics.[5][6] The methyl-terminated structure of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane provides a chemically inert and stable surface, crucial for preventing non-specific interactions in a biological environment.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane into various nanoparticle platforms. We will delve into the rationale behind protocol choices, offering detailed, step-by-step methodologies for formulation, characterization, and drug loading.
Physicochemical Properties of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane-Modified Nanoparticles
The successful incorporation of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane onto the surface of nanoparticles will induce predictable and measurable changes in their physicochemical properties. Understanding these changes is critical for validating the surface modification and predicting the in vivo behavior of the nanocarrier.
| Parameter | Analytical Technique | Expected Outcome & Rationale |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | An increase in the hydrodynamic diameter is expected post-modification. This is due to the formation of a hydrated layer of the pentaoxaheptadecane chains on the nanoparticle surface, which increases its effective size in solution.[7][8] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | A low PDI (<0.2) should be maintained. A significant increase in PDI may indicate nanoparticle aggregation, which can be mitigated by optimizing the concentration of the modifying agent.[7] |
| Zeta Potential | Laser Doppler Electrophoresis | A shift in the zeta potential towards neutral is anticipated. The hydrophilic, non-ionic nature of the pentaoxaheptadecane chains will shield the surface charge of the core nanoparticle.[8] |
| Surface Chemistry | X-ray Photoelectron Spectroscopy (XPS) / Fourier-Transform Infrared Spectroscopy (FTIR) | The presence of characteristic peaks corresponding to the ether linkages (C-O-C) of the pentaoxaheptadecane chain will confirm its presence on the nanoparticle surface.[9][10] |
| Drug Encapsulation Efficiency | UV-Vis Spectroscopy / HPLC | The encapsulation efficiency may be influenced by the presence of the hydrophilic corona. Optimization of the drug loading process is crucial to maximize payload while maintaining nanoparticle stability. |
| In Vitro Drug Release | Dialysis / Sample and Separate | The hydrophilic layer can modulate the drug release profile. A more sustained release is often observed as the drug has to diffuse through this additional barrier.[5] |
Experimental Workflows: A Visual Guide
The following diagrams illustrate the key experimental workflows for incorporating 2-Methyl-3,6,9,12,15-pentaoxaheptadecane into nanoparticle systems.
Sources
- 1. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System [mdpi.com]
- 2. broadpharm.com [broadpharm.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. krishisanskriti.org [krishisanskriti.org]
Technical Notes & Optimization
Technical Support Center: Removal of Trace Water from 2-Methyl-3,6,9,12,15-pentaoxaheptadecane
Technical Support Center: Removal of Trace Water from 2-Methyl-3,6,9,12,15-pentaoxaheptadecane
Welcome to the technical support guide for handling and purifying 2-Methyl-3,6,9,12,15-pentaoxaheptadecane. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals who utilize this high-boiling point polyether in their work. The hygroscopic nature of this compound presents a common challenge: the presence of trace water, which can significantly impact reaction outcomes, particularly in moisture-sensitive applications.
This guide provides in-depth, field-proven methodologies for effectively removing these water impurities, ensuring the integrity and success of your experiments. We will explore the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
I. Understanding the Challenge: The Hygroscopic Nature of Polyethers
2-Methyl-3,6,9,12,15-pentaoxaheptadecane, like other glyme and polyether compounds, is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] The ether oxygens in the molecule's backbone can form hydrogen bonds with water molecules, leading to the retention of water. For many applications, such as in organometallic reactions, polymer chemistry, and as a solvent for lithium salts in batteries, the presence of even trace amounts of water can be detrimental.[1]
This guide will focus on the most effective and practical methods for drying this specific polyether, taking into account its high boiling point and chemical stability.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with 2-Methyl-3,6,9,12,15-pentaoxaheptadecane.
Q1: Why is it critical to remove trace water from 2-Methyl-3,6,9,12,15-pentaoxaheptadecane?
A1: Trace water can act as an unwanted nucleophile, a proton source, or a catalyst poison in many sensitive reactions. For example, in Grignard or organolithium reactions, water will quench the highly reactive organometallic reagents. In certain polymerization reactions, water can interfere with the initiator or terminate the growing polymer chains. For electrochemical applications, the presence of water can lead to the formation of passivating layers on electrodes and reduce the efficiency of the device.
Q2: I've stored my 2-Methyl-3,6,9,12,15-pentaoxaheptadecane in a sealed container. Can it still absorb water?
A2: Yes. Even with a seemingly tight seal, repeated opening and closing of the container in a typical laboratory environment can introduce atmospheric moisture. Furthermore, if the initial "anhydrous" grade of the solvent was not rigorously dried, it may still contain unacceptable levels of water for highly sensitive applications.
Q3: What is the most common and generally effective method for drying this polyether?
A3: For general laboratory use, the use of activated molecular sieves is a highly effective, safe, and convenient method for removing trace water from 2-Methyl-3,6,9,12,15-pentaoxaheptadecane.[3][4] They offer a good balance of efficiency, safety, and ease of use.
Q4: Can I use other common drying agents like calcium chloride or sodium sulfate?
A4: While these are common drying agents, they are generally less effective for achieving the very low water content required for many applications involving this polyether.[5] They may be suitable for pre-drying but are often insufficient for reaching the parts-per-million (ppm) levels of water required for moisture-sensitive reactions.
III. Troubleshooting Guide: Common Issues and Solutions
This section provides solutions to specific problems you might encounter during the drying process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction failure despite using a "dried" solvent. | 1. Incomplete drying of the solvent. 2. Re-introduction of moisture from the atmosphere or glassware. 3. The drying agent was not properly activated. | 1. Verify the dryness of the solvent using a Karl Fischer titrator. 2. Ensure all glassware is rigorously flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). 3. Follow the activation procedure for the chosen drying agent meticulously. For molecular sieves, this involves heating under vacuum.[3] |
| Slow or inefficient drying with molecular sieves. | 1. Insufficient quantity of molecular sieves. 2. Insufficient contact time. 3. The molecular sieves were not properly activated or have become saturated with water. | 1. Use a sufficient loading of molecular sieves, typically 10-20% (w/v).[6] 2. Allow the solvent to stand over the sieves for an adequate period, often 24-72 hours, with occasional swirling.[4][6] 3. Reactivate the sieves by heating them in a furnace at high temperatures under vacuum or purchase fresh, properly activated sieves.[6] |
| The solvent appears cloudy after drying. | 1. Fine particles from the drying agent (e.g., powdered molecular sieves) are suspended in the solvent. 2. Formation of an emulsion if a reactive drying method was used improperly. | 1. Allow the drying agent to settle and then carefully decant or filter the solvent under an inert atmosphere. 2. If using a reactive method like sodium/benzophenone, ensure the procedure is followed correctly to avoid side reactions. |
| Color change observed in the solvent during drying. | 1. With sodium/benzophenone, a deep blue or purple color indicates the solvent is dry and oxygen-free.[7][8] 2. An unexpected color change could indicate a reaction between the solvent and the drying agent or the presence of impurities. | 1. The characteristic color of the sodium benzophenone ketyl is the desired outcome. 2. If an unexpected color appears, it is advisable to stop the drying process and consider an alternative method. The purity of the starting solvent should also be checked. |
IV. Detailed Experimental Protocols
Here, we provide step-by-step instructions for the most effective methods to remove trace water from 2-Methyl-3,6,9,12,15-pentaoxaheptadecane.
Protocol 1: Drying with Activated Molecular Sieves (Recommended for General Use)
This method is highly effective, safe, and does not require distillation.[3][4]
Materials:
-
2-Methyl-3,6,9,12,15-pentaoxaheptadecane
-
3Å or 4Å molecular sieves (8-12 mesh beads are preferred for ease of separation)[9]
-
Oven or furnace capable of reaching at least 300°C
-
Schlenk flask or other suitable oven-dried glassware with an inert gas inlet
-
Vacuum pump
Step-by-Step Procedure:
-
Activation of Molecular Sieves: Place the required amount of molecular sieves in a suitable flask. Heat them in an oven or furnace at a minimum of 300°C for at least 3 hours under a high vacuum.[6] After heating, allow the sieves to cool to room temperature under a stream of dry inert gas (nitrogen or argon).
-
Solvent Addition: In a dry flask under an inert atmosphere, add the 2-Methyl-3,6,9,12,15-pentaoxaheptadecane to be dried.
-
Drying: Add the activated molecular sieves to the solvent (approximately 10-20% of the solvent volume).[6]
-
Incubation: Seal the flask and allow it to stand for at least 24-48 hours at room temperature, with occasional swirling.[4] For very stringent requirements, a longer period may be necessary.
-
Dispensing: The dry solvent can be carefully decanted or cannulated from the molecular sieves for use. It is best to store the dried solvent over the sieves to maintain its dryness.[3]
Caption: Workflow for drying with molecular sieves.
Protocol 2: Azeotropic Distillation (For Larger Volumes or When Sieves are not Practical)
Azeotropic distillation is an effective method for removing water from high-boiling point solvents.[10][11] This technique involves adding an entrainer (another solvent) that forms a low-boiling azeotrope with water.
Materials:
-
2-Methyl-3,6,9,12,15-pentaoxaheptadecane
-
Toluene or benzene (as an entrainer) (Caution: Benzene is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood) [11]
-
Distillation apparatus (round-bottom flask, Dean-Stark trap, condenser, heating mantle)
-
Inert gas source (nitrogen or argon)
Step-by-Step Procedure:
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware is dry. The Dean-Stark trap is crucial for this process as it will collect the condensed water.
-
Charging the Flask: Add the 2-Methyl-3,6,9,12,15-pentaoxaheptadecane and the entrainer (e.g., toluene, approximately 10-20% by volume) to the round-bottom flask.
-
Distillation: Heat the mixture to reflux. The water-entrainer azeotrope will distill first and collect in the Dean-Stark trap. As the condensate cools, the water will separate from the less dense entrainer and collect at the bottom of the trap. The entrainer will overflow from the side arm of the trap and return to the distillation flask.
-
Completion: Continue the distillation until no more water collects in the Dean-Stark trap.
-
Removal of Entrainer: After all the water has been removed, the entrainer can be distilled off, leaving the dry 2-Methyl-3,6,9,12,15-pentaoxaheptadecane in the flask.
-
Storage: Allow the dried solvent to cool under an inert atmosphere and store it over activated molecular sieves to maintain its dryness.
Caption: Workflow for azeotropic distillation.
Protocol 3: Drying with Sodium and Benzophenone (For Extremely Anhydrous and Oxygen-Free Solvent)
This method produces an exceptionally dry and oxygen-free solvent, indicated by the formation of a deep blue or purple benzophenone ketyl radical anion.[7][12] This procedure involves the use of metallic sodium, which is highly reactive and flammable. It should only be performed by experienced personnel with appropriate safety precautions in place.
Materials:
-
2-Methyl-3,6,9,12,15-pentaoxaheptadecane (pre-dried with molecular sieves or by azeotropic distillation is recommended)
-
Sodium metal (as wire or chunks)
-
Benzophenone
-
Solvent still apparatus with a reflux condenser and an inert gas inlet
-
Heating mantle
Step-by-Step Procedure:
-
Pre-drying: It is highly recommended to pre-dry the 2-Methyl-3,6,9,12,15-pentaoxaheptadecane using one of the methods described above to remove the bulk of the water.
-
Apparatus Setup: Set up a solvent still in a fume hood.
-
Charging the Still: Add the pre-dried solvent to the still pot under an inert atmosphere.
-
Addition of Reagents: Carefully add small pieces of sodium metal to the solvent, followed by a small amount of benzophenone.
-
Reflux: Heat the mixture to reflux under a gentle flow of inert gas.
-
Observation: As the remaining water and oxygen are consumed by the sodium, the solution will turn a deep blue or purple color, indicating the formation of the benzophenone ketyl radical.[5][7] If the color does not appear, more sodium and/or benzophenone may be needed.
-
Distillation: Once the characteristic color persists, the ultra-dry and oxygen-free solvent can be distilled directly from the still for immediate use. Never distill to dryness.
-
Quenching the Still: After use, the still must be quenched carefully by an experienced chemist following established safety protocols for reactive metals.[13]
Caption: Workflow for drying with sodium/benzophenone.
V. Data Summary Table
| Drying Method | Typical Final Water Content | Advantages | Disadvantages | Safety Considerations |
| Activated Molecular Sieves | < 10 ppm[6] | Safe, convenient, no distillation required.[3] | Can be slow, requires proper activation of sieves. | Minimal; handle hot sieves with care during activation. |
| Azeotropic Distillation | < 50 ppm | Effective for large volumes, removes water physically. | Requires a distillation setup, potential for thermal degradation if not controlled. | Standard distillation hazards; use of flammable and/or toxic entrainers. |
| Sodium/Benzophenone | < 1 ppm | Produces extremely dry and oxygen-free solvent.[12] | Highly hazardous, requires specialized equipment and expertise. | EXTREME HAZARD: Sodium is highly reactive and flammable. Requires proper quenching procedures.[13] |
VI. Concluding Remarks
The choice of drying method for 2-Methyl-3,6,9,12,15-pentaoxaheptadecane depends on the specific requirements of your application. For most laboratory purposes, activated molecular sieves offer the best combination of effectiveness, safety, and convenience. For applications demanding the absolute lowest levels of water and oxygen, distillation from sodium and benzophenone is the gold standard, but it must be approached with the utmost caution.
By understanding the principles behind each method and following the detailed protocols provided, researchers can confidently prepare high-purity 2-Methyl-3,6,9,12,15-pentaoxaheptadecane, ensuring the reliability and success of their sensitive experiments.
References
-
Sorbe. (n.d.). Molecular Sieve for Solvent Drying: 3A & 4A Desiccants. Available from: [Link]
-
University of Wisconsin-Madison. (n.d.). Using molecular sieves for solvent drying. Available from: [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available from: [Link]
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
-
Princeton University. (n.d.). Safe Use of Solvent Stills. Available from: [Link]
-
University of Rochester. (n.d.). How To: Remove Residual Water. Available from: [Link]
- University of Malaya. (n.d.). Drying THF and ETHER with extruded sodium wire.
-
LibreTexts. (2021). Drying Solvents. Available from: [Link]
-
Khakyasheva, E. V., Shabaev, A. S., Khashirova, S. Y., Shetov, R. A., & Aloev, V. Z. (2019). The Effect of PEEK Drying Modes on Thermal Stability. Key Engineering Materials, 816, 67–71. Available from: [Link]
-
Im, C., et al. (2015). Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents. ACS Sustainable Chemistry & Engineering, 3(12), 3329–3332. Available from: [Link]
-
Michigan State University. (2005). Standard Operating Procedures - Solvent Stills. Available from: [Link]
-
Wikipedia. (n.d.). Azeotropic distillation. Available from: [Link]
Sources
- 1. CAS 111-96-6: Diglyme | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drying solvents with sodium wire [delloyd.50megs.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. Molecular Sieves [sigmaaldrich.com]
- 10. How To [chem.rochester.edu]
- 11. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 12. Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]
Reducing the viscosity of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane polymer blends
Reducing the viscosity of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane polymer blends
Technical Support Center: Troubleshooting Viscosity in 2-Methyl-3,6,9,12,15-Pentaoxaheptadecane Polymer Blends
As a Senior Application Scientist, I frequently encounter formulation challenges involving asymmetric oligoethylene glycol diethers. 2-Methyl-3,6,9,12,15-pentaoxaheptadecane (a modified, asymmetric tetraglyme) is an excellent aprotic plasticizer and solvent for drug delivery systems and lipid nanoparticles. However, its unique thermodynamic properties can lead to unexpected rheological behavior—specifically, severe viscosity spikes—when interacting with polymer matrices, moisture, or high shear rates.
This guide is designed to help researchers and drug development professionals diagnose the root causes of high viscosity in these specific blends and implement scientifically grounded mitigation strategies.
Diagnostic Decision Tree
Before altering your formulation, use the following logical workflow to identify the primary driver of the viscosity issue.
Diagnostic workflow for troubleshooting high viscosity in pentaoxaheptadecane blends.
Core Troubleshooting FAQs
Q1: We added a small amount of aqueous buffer to our blend to dissolve an API, but the viscosity spiked drastically instead of thinning out. Why did this happen? A1: This is the most common pitfall when working with glyme derivatives. 2-Methyl-3,6,9,12,15-pentaoxaheptadecane acts as a powerful multi-dentate hydrogen-bond acceptor due to its five repeating ether oxygens. When water is introduced, it acts as a hydrogen-bond donor, creating transient cross-links between the glyme chains and the surrounding polymer matrix.
Instead of acting as a diluent, the water forms rigid hydration shells. This phenomenon creates a sharp viscosity maximum—often peaking when water reaches 15–20 mol% of the solvent phase. To resolve this, you must maintain strict anhydrous conditions or use an aprotic co-solvent (like DMSO or a lower-MW glyme) to dissolve your API. For a deeper understanding of this phenomenon, refer to the established literature on [1].
Q2: How can we lower the viscosity for extrusion without exceeding the thermal degradation limit of our active pharmaceutical ingredient (API)? A2: Viscosity reduction in polymer-glyme blends strictly follows an Arrhenius relationship governed by free volume theory. If you are constrained by a thermal ceiling (e.g., an API that degrades above 60°C), you cannot simply "heat your way out" of the problem.
Instead of increasing temperature, you must increase the free volume of the system chemically. This is achieved by titrating in a low-molecular-weight, highly flexible co-solvent (such as dimethoxyethane, DME). Because the asymmetric methyl group on your pentaoxaheptadecane already disrupts crystallization, adding a shorter-chain ether will exponentially increase the free volume at your current processing temperature, dropping the viscosity without requiring thermal elevation.
Q3: Our formulation flows perfectly at rest, but it seizes up and clogs the micro-extrusion nozzle during processing. How do we fix this? A3: You are experiencing shear-thickening (dilatant) behavior. At low shear rates, the polymer chains and the glyme molecules have enough time to relax and slide past one another. However, inside a micro-extrusion nozzle, the shear rate increases exponentially. The polymer chains become entangled faster than they can relax, causing temporary physical jamming.
Causality & Fix: The asymmetric structure of 2-methyl-3,6,9,12,15-pentaoxaheptadecane creates steric drag under high shear. To mitigate this, you must either:
-
Reduce the extrusion speed to lower the shear rate back into the Newtonian or pseudoplastic (shear-thinning) regime.
-
Alter the nozzle geometry (use a wider, tapered nozzle) to reduce the shear stress gradient.
Q4: What is the best way to permanently reduce the baseline viscosity of this formulation without causing phase separation over time? A4: Phase separation occurs when the cohesive energy density of the polymer drastically differs from the plasticizer. Because pentaoxaheptadecane is moderately polar, diluting it with highly non-polar solvents (like hexadecane) will cause syneresis (leaching). To permanently reduce baseline viscosity while maintaining thermodynamic stability, blend it with a symmetric, lower-molecular-weight homologue, such as triethylene glycol dimethyl ether. This maintains the identical chemical environment (preventing phase separation) while drastically shortening the average chain length of the solvent phase.
Mechanistic Pathway of Viscosity Spikes
To effectively troubleshoot, it is critical to visualize how molecular interactions translate to macroscopic flow resistance, particularly when moisture contamination occurs.
Mechanistic pathway of water-induced viscosity maxima in glyme-polymer mixtures.
Quantitative Impact of Mitigation Strategies
The following table summarizes the expected rheological impact of various viscosity-reduction strategies, allowing you to choose the best approach based on your formulation constraints.
| Mitigation Strategy | Mechanistic Action | Expected Viscosity Reduction (at 25°C) | Potential Formulation Trade-offs |
| Desiccation (< 0.1% H₂O) | Elimination of transient H-bond crosslinks | 40% – 60% | Requires strict inert-atmosphere handling. |
| Thermal Elevation (+10°C) | Increased free volume (Arrhenius flow) | 15% – 25% | Risk of API degradation or polymer oxidation. |
| Co-solvent Addition (5 wt%) | Disruption of polymer chain entanglement | 30% – 50% | May alter drug release kinetics; increased volatility. |
| Shear Rate Optimization | Avoidance of dilatant jamming transitions | Highly Variable | Reduced extrusion throughput/manufacturing speed. |
Self-Validating Protocol: Rheological Profiling & Viscosity Mitigation
To ensure trustworthiness in your data, do not rely on single-point viscosity measurements. Use this self-validating methodology to map the rheology of your pentaoxaheptadecane blend.
Step 1: Moisture Quantification (Crucial First Step)
-
Action: Perform Karl Fischer (KF) titration on the polymer blend.
-
Causality: Because even 1-2% water can double the viscosity of glyme blends [2], you must establish an anhydrous baseline before adjusting polymers or temperatures. If moisture > 0.5%, desiccate the sample under vacuum at 40°C for 24 hours.
Step 2: Rheological Baseline Mapping
-
Action: Load the sample onto a rotational rheometer using a cone-and-plate geometry (ensures a uniform shear rate across the entire sample).
-
Action: Run a steady-state flow sweep from 0.1 s−1 to 100 s−1 at your target processing temperature.
-
Causality: This identifies your flow regime. If the viscosity remains flat, it is Newtonian. If it drops, it is shear-thinning. If it spikes, you have confirmed shear-thickening behavior.
Step 3: The Validation Step (Reverse Strain Sweep)
-
Action: Immediately after reaching 100 s−1 , run a reverse sweep back down to 0.1 s−1 .
-
Causality & Validation: This makes the protocol self-validating. If the reverse curve perfectly overlays the forward curve, the viscosity changes are purely physical (reversible). If the reverse curve is significantly lower, you have permanently degraded the polymer chains via mechanical scission, and you must lower your maximum processing shear.
Step 4: Arrhenius Temperature Profiling
-
Action: Set a constant shear rate (e.g., 10 s−1 ) and ramp the temperature from 20°C to 60°C at 2°C/min.
-
Causality: Plotting ln(Viscosity) versus 1/T will yield a straight line. The slope of this line allows you to calculate the exact activation energy for viscous flow ( ΔGE∗ ), enabling you to predict the exact temperature needed to achieve your target extrusion viscosity without guessing.
References
-
Title: Densities, Viscosities, and Derived Functions of Binary Mixtures: (Tetraethylene Glycol Dimethyl Ether + Water) from 298.15 K to 343.15 K Source: Journal of Chemical & Engineering Data, 49(6), 1756-1760 (2004). URL: [Link]
-
Title: Volumetric, viscosimetric and surface properties of aqueous solutions of triethylene glycol, tetraethylene glycol, and tetraethylene glycol dimethyl ether Source: Journal of Molecular Liquids, 177, 11-18 (2013). URL: [Link]
Overcoming baseline noise in GC-MS analysis of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane
Overcoming baseline noise in GC-MS analysis of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane
Technical Support Center: GC-MS Analysis of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane
Topic: Overcoming Baseline Noise in GC-MS Analysis of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common baseline noise issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane and related poly(ethylene glycol) (PEG) ethers. Our approach moves beyond simple checklists to provide a deep, mechanistic understanding of noise sources, empowering you to develop robust and reliable analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to quickly orient you to the nature of baseline disturbances.
Q1: What is baseline noise, and why is it a critical problem for my analysis?
A: Baseline noise refers to the signal generated by the instrument when no analyte is eluting.[1][2] It appears as random fluctuations or a steady rise in the chromatogram's baseline.[1][3] For trace-level analysis, a high signal-to-noise ratio (S/N) is essential for achieving low limits of detection (LOD) and quantitation (LOQ).[1][4] Excessive baseline noise can obscure small analyte peaks, leading to inaccurate integration and compromising the sensitivity and reliability of your results.[5][6]
Q2: My chromatogram shows a baseline that rises steadily with the temperature program. Is this normal?
A: A gradually rising baseline, especially at higher temperatures, is often indicative of column bleed .[7][8] This occurs when the stationary phase of the GC column degrades and elutes into the detector.[9] While all columns exhibit some bleed, excessive bleed can compromise sensitivity.[5] If you are using a mass spectrometer, you can check the mass spectrum of the baseline for characteristic siloxane ions (e.g., m/z 207, 281) to confirm column bleed.[5][10] Other potential causes include contaminated carrier gas or a dirty detector.[11]
Q3: I'm seeing sharp, random, narrow spikes in my baseline. What are these?
A: Sharp, random spikes are typically not chemical in nature but are often caused by electrical disturbances or particulate matter.[12][13] Potential sources include loose electrical connections, electronic noise from nearby lab equipment, or small particles (like septum debris) flaking off and hitting the detector.[12][13][14]
Q4: My baseline has broad, rolling "humps" instead of being flat. What could be the cause?
A: Broad humps are often "ghost peaks" caused by the elution of contaminants from previous injections that have accumulated at the head of the column.[12] This can happen if the oven temperature is not high enough for long enough to elute all components of the sample matrix. A wandering baseline can also indicate leaks or fluctuations in gas flow rates.[2][14]
Q5: Are there specific challenges related to analyzing 2-Methyl-3,6,9,12,15-pentaoxaheptadecane?
A: Yes. 2-Methyl-3,6,9,12,15-pentaoxaheptadecane is a polar polyether.[15] These compounds can be prone to peak tailing if the GC system contains active sites (e.g., in the inlet liner or column).[11] Thorough sample cleanup is crucial to prevent contamination of the injection port and ion source by non-volatile matrix components.[16] Furthermore, due to their structure, these compounds readily fragment in the ion source, often producing characteristic low-mass ions (e.g., m/z 45, 59, 89, 133).[15][17] A clean baseline is essential to distinguish these ions from background noise.
Section 2: A Systematic Guide to Troubleshooting Baseline Noise
Effective troubleshooting requires a logical, systematic approach. Randomly changing parameters can often worsen the problem or mask the true cause. The following workflow is designed to methodically isolate and eliminate the source of baseline noise.
Caption: A systematic workflow for troubleshooting GC-MS baseline noise.
Step 1: Isolate the Source of the Noise
The first step is to determine if the noise originates from the sample/injector or from the GC/MS system itself.
Protocol 2.1: The "No Injection" Bake-Out Run This is the most crucial first diagnostic step.
-
Set up your standard analytical method (temperatures, flows, etc.).
-
Do not inject anything. Simply start the run.
-
Observe the baseline throughout the temperature program.
-
Interpretation: If the baseline noise is still present (e.g., high background, rising baseline), the problem lies within the core system: the carrier gas, the column, system leaks, or the detector.[12] You can proceed to Section 2.1: Addressing System-Level Issues . If the baseline is clean, the issue is related to the injection process or the sample itself. Proceed to Protocol 2.2 .
Protocol 2.2: The Solvent Blank Injection This test helps pinpoint contamination from the syringe, vials, or the inlet.
-
Using a clean syringe, inject a high-purity, GC-MS grade solvent (the same one used for your samples).
-
Run your standard analytical method.
-
Observe the chromatogram for noise or contaminant peaks.
-
Interpretation: If the noise reappears, the source is likely contamination from your syringe, sample vials/caps, septum, or inlet liner.[16][18] Proceed to Section 2.2: Inlet and Consumable Contamination . If the baseline remains clean, the problem is almost certainly originating from your sample itself or the sample preparation workflow. Proceed to Section 2.3: Sample-Related Issues .
Addressing System-Level Issues
If the "No Injection" run showed noise, focus on these areas.
Column bleed is the thermal degradation of the stationary phase, a common cause of a rising baseline.[5][9]
Causality: High temperatures, especially in the presence of oxygen, break down the polysiloxane backbone of the stationary phase.[7][9] These smaller siloxane molecules become volatile and elute, creating a background signal.
Solutions:
-
Use MS-Certified Low-Bleed Columns: These columns use more stable stationary phases designed to minimize bleed, which is critical for MS applications.[9][10][19]
-
Verify Gas Purity: Ensure you are using high-purity (≥99.999%) carrier gas. Install and regularly replace oxygen and moisture traps, as these impurities dramatically accelerate column degradation at high temperatures.[9][12][20]
-
Adhere to Temperature Limits: Do not exceed the column's maximum specified temperature limit.[5][7] Operating even 10-20°C below the maximum can significantly extend column life.
-
Proper Conditioning: A new column must be properly conditioned to remove volatile manufacturing residues and stabilize the stationary phase.[5][9]
Protocol 2.1.1.1: Recommended Column Conditioning Procedure
-
Install the column in the injector but leave the detector end disconnected and open inside the oven. This prevents bleed products from contaminating the MS source.
-
Purge the column with carrier gas at room temperature for 15-30 minutes to remove all oxygen from the system.[5][10] This is a critical step.
-
Set the carrier gas flow rate to the typical value used in your method.
-
Without injecting, program the oven temperature at a rate of 5-10°C/min to the column's maximum isothermal temperature limit (or 20°C above your method's maximum temperature, whichever is lower).[2]
-
Hold at this temperature for 1-2 hours, or until the baseline stabilizes when temporarily connected to the detector.
-
Cool the oven, turn off the carrier gas, and safely connect the column to the MS transfer line.
Air leaks are a primary cause of column damage and high background noise. Oxygen entering the system at high temperatures will rapidly and irreversibly damage the stationary phase.[11][12]
Protocol 2.1.2.1: Performing a Leak Check
-
Use an electronic leak detector specifically designed for helium (or your carrier gas).
-
Pressurize the system.
-
Carefully check all fittings, especially the septum nut, column fittings at the inlet and detector, and gas line connections.
-
If a leak is found, cool the system, depressurize, and remake the connection using new ferrules. Graphite/Vespel ferrules are recommended for MS transfer lines to prevent oxygen permeation.[10][21]
Over time, the ion source will become coated with non-volatile material from column bleed and sample matrix. This leads to a decrease in sensitivity and an increase in background noise.[20][21]
Solution: The ion source must be periodically cleaned. This process is instrument-specific. Always follow your manufacturer's detailed instructions for venting the MS and cleaning the source components. Typically, this involves mechanical polishing with an abrasive slurry (e.g., aluminum oxide) followed by sonication in a series of solvents.[21] Always wear powder-free gloves when handling source components to avoid introducing oils and other contaminants.[20][21]
Inlet and Consumable Contamination
If the solvent blank injection showed noise, your focus should be on the injection pathway.
Causality: The inlet is a high-temperature zone where contamination can easily occur and be introduced onto the column.
Troubleshooting Steps:
-
Replace the Septum: Septa degrade over time, shedding small particles and bleeding siloxanes into the inlet.[6][16] Replace the septum every 100-200 injections, or sooner if you observe issues.[16]
-
Replace the Inlet Liner: The liner is the first point of contact for the sample. It can accumulate non-volatile residues from the sample matrix.[2][11] Replace the liner and O-ring. Using an Ultra Inert liner can help prevent analyte interaction and degradation.[19]
-
Clean the Syringe: Automated or manual syringes can carry over contaminants between runs. Clean the syringe thoroughly or use a new, clean syringe for your next blank injection.
-
Check Vials and Caps: Use high-quality vials and septa. Contaminants can leach from low-quality plastics or septa materials.
Caption: Contamination pathway in the GC inlet system.
Sample-Related Issues
If both the "no injection" and solvent blank runs are clean, the noise is coming from your sample.
Causality: The sample itself may contain interfering compounds, or the solvents and materials used in sample preparation may be contaminated.
Solutions:
-
Analyze Solvent Blanks: Run a "method blank" by taking your extraction or dilution solvent through the entire sample preparation procedure (without the actual sample) and injecting it. This can identify contamination from solvents, glassware, or drying agents.[16][18]
-
Use High-Purity Solvents: Always use GC-MS or equivalent high-purity grade solvents for sample preparation.[16]
-
Improve Sample Cleanup: For complex matrices, a more rigorous cleanup step, such as Solid-Phase Extraction (SPE), may be necessary to remove non-volatile components that can contaminate the system.[16]
Section 3: Recommended GC-MS Parameters
Optimizing your method parameters can also help reduce baseline noise and improve peak shape for polar analytes like 2-Methyl-3,6,9,12,15-pentaoxaheptadecane.
| Parameter | Recommendation | Rationale |
| GC Column | Low-bleed, MS-certified, mid-polarity column (e.g., DB-5ms, Rxi-1301Sil MS)[5][19][22] | Provides good selectivity for polar compounds while minimizing baseline bleed, which is critical for MS detection.[5][10] |
| Carrier Gas | Helium, ≥99.999% purity with O₂/moisture traps | High purity is essential to prevent stationary phase degradation and extend column lifetime.[9][20] |
| Flow Mode | Constant Flow | Maintains a constant flow rate as the oven temperature increases, providing a more stable baseline for mass-flow sensitive detectors like the MS.[3][8] |
| Inlet Liner | Deactivated (silanized), with glass wool | An inert surface prevents the adsorption or degradation of polar analytes, reducing peak tailing.[11][19] |
| Oven Program | Start at a low temperature (e.g., 40-50°C), ramp at 10-20°C/min | A slower ramp rate can improve resolution. Avoid excessively fast ramps which can cause jagged baselines.[12] |
| MS Scan Range | Narrow the range (e.g., m/z 35-300) | Scanning a narrower mass range increases the sampling rate for each ion, improving S/N. For PEG ethers, high-mass fragments are rare.[10][22] |
| Ion Source Temp. | 230°C (typical) | Follow manufacturer's recommendation. Too high can cause analyte degradation; too low can lead to contamination.[10] |
| Solvent Delay | 2-3 minutes | Prevents the high concentration of solvent from entering the MS, which protects the filament and detector.[15] |
References
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- Troubleshooting GC Selectivity, Resolution, and Baseline Issues. (2026).
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- GC-MS Sample Preparation. (n.d.).
- Uncovering Overlooked Factors Behind Abnormal Baselines. (2025).
- GC-MS Contamin
- Chromatography Troubleshooting Guides-Gas Chromatography. (n.d.). Thermo Fisher Scientific - US.
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- Optimizing GC–MS Methods. (2013).
- Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. (n.d.). Restek.
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- Gas Chromatography/Electron Ionization Mass Spectrometric Analysis of Oligomeric Polyethylene Glycol Mono Alkyl Ethers. (2013). Maxwell Science.
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- (PDF) GAS CHROMATOGRAPHY MASS SPECTROMETRY ANALYSIS OF POLYETHYLENE GLYCOL DIALKYL ETHERS. (n.d.).
- Baseline Disturbances - GC Troubleshooting Series - Part 2. (2016). YouTube.
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- How Do I Maintain My GC-MS?. (2019).
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- Methods For Improving Sensitivity in Gas Chrom
- 3,6,9,12,15-Pentaoxaheptadecane, 2-methyl-. (n.d.). CymitQuimica.
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- 3,6,9,12,15-Pentaoxaheptadecan-1-ol. (n.d.). PubChem.
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Minimizing side reactions during 2-Methyl-3,6,9,12,15-pentaoxaheptadecane functionalization
Minimizing side reactions during 2-Methyl-3,6,9,12,15-pentaoxaheptadecane functionalization
Technical Support Center: Functionalization of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane
Welcome to the technical support resource for the functionalization of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane (hereafter referred to as mPEG5-OH). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the chemical modification of this monodisperse PEG linker. Our focus is on a proactive approach: understanding the causality of side reactions to prevent them, thereby ensuring high-yield, high-purity synthesis of your target conjugates.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected, lower molecular weight species in my mass spectrometry analysis after functionalization. What is the likely cause?
A1: The most probable cause is the oxidative degradation of the polyethylene glycol (PEG) backbone. The ether linkages in the PEG chain are susceptible to attack by free radicals, which can be generated in the presence of trace metal impurities (like iron), oxygen, and light.[1][2] This process, known as auto-oxidation, can lead to chain scission, resulting in a complex mixture of byproducts, including formates and other fragmented PEG chains.[3][4] To mitigate this, it is crucial to use degassed solvents, high-purity reagents, and consider performing reactions under an inert atmosphere (e.g., argon or nitrogen).
Q2: My reaction yield is consistently low, and purification is difficult due to the presence of unreacted starting material. How can I drive the reaction to completion?
A2: Low conversion efficiency is a common challenge stemming from several factors. Firstly, activated PEG reagents, particularly N-hydroxysuccinimide (NHS) esters, are highly susceptible to hydrolysis, rendering them inactive.[5][6] It is imperative to use anhydrous solvents and prepare solutions of activated linkers immediately before use.[6][7] Secondly, the reaction stoichiometry is critical. For many functionalization reactions, a molar excess (ranging from 5- to 50-fold) of the activating reagent relative to the mPEG5-OH is recommended to drive the reaction forward.[7] Finally, ensure the reaction conditions, especially pH, are optimal for the chosen chemistry. For instance, reactions targeting primary amines with NHS esters are most efficient at a pH of 7.0-8.5.[7]
Q3: Can my reaction conditions damage the PEG backbone itself?
A3: Yes, the polyether backbone of mPEG5-OH is robust but not indestructible. It can be cleaved under strongly acidic or basic conditions.[8] Treatment with strong acids like hydrogen iodide (HI) or hydrogen bromide (HBr) will readily cleave the ether bonds.[9][10] While less common, strongly basic conditions, particularly at elevated temperatures, can also promote backbone degradation.[8] Therefore, it is critical to select functionalization strategies that employ moderate pH and temperature conditions whenever possible to preserve the integrity of the PEG chain.
Q4: How can I reliably characterize my final functionalized product to confirm success and purity?
A4: A multi-faceted characterization approach is essential.
-
¹H NMR Spectroscopy: This is a powerful tool to confirm the addition of the new functional group and to verify that the PEG backbone is intact. You can quantify the yield of functionalization by comparing the integration of protons from the new functional group to the terminal methyl protons of the PEG chain.[11]
-
Mass Spectrometry (MALDI-TOF): This technique is ideal for confirming the molecular weight of the monodisperse product and identifying any byproducts from side reactions like oxidation or incomplete conversion.[3][12]
-
Size Exclusion Chromatography (SEC): SEC is effective for separating the functionalized product from unreacted reagents and byproducts, especially those with significant size differences, and can reveal issues of polydispersity introduced by chain degradation.[]
Troubleshooting Guide: Common Problems & Solutions
This guide addresses specific issues you may encounter during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is unstable and degrades upon storage. | 1. Hydrolysis of Labile Linkages: Ester or acetal groups introduced during functionalization may be hydrolyzing over time.[1][14]2. Ongoing Oxidation: Residual peroxides or exposure to light/air can cause slow degradation of the PEG chain.[1] | 1. Store the product in an anhydrous environment at a low temperature (-20°C or -80°C). Buffer at a neutral pH if in solution.2. Store under an inert atmosphere. Consider adding a radical scavenger or antioxidant like BHT for long-term storage if compatible with the application. |
| Reaction with an amine (e.g., NHS ester chemistry) is inefficient. | 1. Competing Reactions: Using buffers with primary amines (e.g., Tris) will compete with your target molecule for the NHS-ester reagent.[7]2. Incorrect pH: If the pH is too low (<7), the target amine will be protonated and non-nucleophilic. | 1. Switch to a non-interfering buffer such as phosphate-buffered saline (PBS) or HEPES.2. Maintain the reaction pH between 7.0 and 8.5 to ensure the amine is deprotonated and reactive.[7] |
| Formation of unexpected side products during Williamson ether synthesis. | 1. Base-Induced Elimination: The strong base used to deprotonate the terminal hydroxyl may cause elimination on the alkyl halide, especially with secondary or tertiary halides.2. Backbone Cleavage: Harsh basic conditions can initiate cleavage of the ether backbone.[8] | 1. Use a primary alkyl halide. Employ a non-nucleophilic, sterically hindered base (e.g., NaH) and add it slowly at a controlled temperature (e.g., 0°C).2. Avoid excessively high temperatures and prolonged reaction times. Use the mildest base that effectively deprotonates the alcohol. |
| Purification by chromatography yields poor resolution. | 1. Similar Polarity: The functionalized product and unreacted mPEG5-OH often have very similar polarities, making separation by normal-phase silica gel chromatography challenging.2. Shielding Effect: The PEG chain can "shield" the functional group, reducing its interaction with the stationary phase in techniques like ion-exchange or hydrophobic interaction chromatography.[] | 1. Consider reverse-phase HPLC for better resolution of monodisperse PEG species.[15]2. If the functional group is ionizable, ion-exchange chromatography (IEC) can be effective. Adjusting the mobile phase pH can modulate the charge and improve separation.[] |
Visualized Workflows and Pathways
To ensure robust and reproducible results, it is critical to understand the logical flow of troubleshooting and the chemical pathways of potential side reactions.
Caption: General troubleshooting workflow for functionalization reactions.
Caption: Self-validating protocol for mPEG5-OH tosylation.
3. Detailed Procedure
-
Dissolve mPEG5-OH (1.0 eq.) in anhydrous DCM under an argon atmosphere.
-
Cool the solution to 0°C using an ice-water bath. This minimizes potential side reactions by controlling the exothermic nature of the reaction.
-
Add anhydrous pyridine (1.5 eq.) to act as a base and catalyst.
-
Slowly add a solution of TsCl (1.2 eq.) in anhydrous DCM dropwise over 15 minutes. A rapid addition can lead to localized heating and side reactions.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
In-Process QC: Monitor the reaction by Thin Layer Chromatography (TLC). The product (mPEG5-OTs) should have a higher Rf than the starting alcohol. If the reaction stalls, a small additional charge of TsCl may be required.
-
Workup: Once complete, quench the reaction by adding cold water. Transfer to a separatory funnel, wash sequentially with 1M HCl (to remove pyridine), water, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification & Characterization: Remove the solvent under reduced pressure. Purify the resulting oil by column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm the structure and purity via ¹H NMR and MALDI-TOF MS.
By following these detailed troubleshooting guides and validated protocols, researchers can significantly minimize side reactions, leading to higher yields and purer conjugates in their development pipeline.
References
-
Digital Commons @ Michigan Tech. (n.d.). BASE-LABILE PROTECTING GROUPS FOR STEPWISE PEG SYNTHESIS. Retrieved from [Link]
-
Podobnik, B. (2010). Obstacles and pitfalls in PEGylation of therapeutic proteins. ResearchGate. Retrieved from [Link]
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Mikesell, L., et al. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot. Beilstein Journals. Retrieved from [Link]
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Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
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Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
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De La Cruz, J., et al. (2020). Mass Spectrometry Investigation into the Oxidative Degradation of Poly(ethylene glycol). ResearchGate. Retrieved from [Link]
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Jevševar, S., et al. (2013). Challenges for PEGylated Proteins and Alternative Half-Life Extension Technologies Based on Biodegradable Polymers. ACS Publications. Retrieved from [Link]
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Akiyama, Y., et al. (2009). Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method. Polymer Chemistry (RSC Publishing). Retrieved from [Link]
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Chemistry Steps. (2020). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]
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Grayson, S. M., et al. (2020). Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol). ScienceDirect. Retrieved from [Link]
-
ACS Omega. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Publications. Retrieved from [Link]
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Cui, J., et al. (2011). The free-radical chemistry of polyethylene glycol: organic reactions in compressed carbon dioxide. PubMed. Retrieved from [Link]
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Pereira B. Cordeiro, L., et al. (2020). Poly(ethylene glycol) methyl ether functionalization by bromoacetylation reaction: Activation, characterization by MALDI-TOF and reaction mechanism. SciELO. Retrieved from [Link]
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Reference Data & Comparative Studies
A Comparative Guide to the Electrochemical Stability of Glymes and Crown Ethers for Advanced Electrolyte Formulations
A Comparative Guide to the Electrochemical Stability of Glymes and Crown Ethers for Advanced Electrolyte Formulations
This guide provides a detailed comparison of the electrochemical stability window (ESW) of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane, a high-molecular-weight glyme, and various crown ethers. We will delve into the structural and mechanistic underpinnings of their electrochemical behavior, supported by experimental data and protocols, to offer researchers and drug development professionals a clear framework for selecting and optimizing electrolyte systems.
The Critical Role of the Electrochemical Stability Window (ESW)
In the pursuit of higher energy density storage systems, such as next-generation lithium batteries, the electrolyte is no longer a passive component but a critical enabler of performance. The Electrochemical Stability Window (ESW) defines the voltage range within which an electrolyte remains stable without undergoing oxidative or reductive decomposition.[1] A wide ESW is paramount for enabling the use of high-voltage cathodes and reactive metal anodes, thereby maximizing the energy density of a device. The stability of an electrolyte is fundamentally governed by the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which dictate its susceptibility to oxidation and reduction, respectively.
Experimental Determination of the Electrochemical Stability Window
To ensure reliable and reproducible data, the ESW must be determined experimentally under controlled conditions. The most common and authoritative methods for this evaluation are Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV).[2][3] These techniques measure the current response of an electrolyte as a potential is swept across a defined range, allowing for the precise identification of the onset potentials for oxidation and reduction.[4][5]
The causality behind using these techniques lies in their ability to directly probe the electrolyte's interface with an inert electrode. By ramping the voltage, we force the system to reveal its decomposition limits, which appear as sharp increases in current on the resulting voltammogram.[6]
Caption: Experimental workflow for determining the Electrochemical Stability Window (ESW).
Detailed Experimental Protocol: Linear Sweep Voltammetry
This protocol describes a self-validating system for determining the ESW.
-
Environment Control (Trustworthiness Pillar): All material handling and cell assembly must be performed inside an argon-filled glovebox with oxygen and moisture levels below 1 ppm. This is critical as trace impurities can lead to parasitic reactions, yielding an inaccurate and narrow measurement of the intrinsic ESW.[7]
-
Electrolyte Preparation: The solvent (glyme or crown ether solution) is dried over molecular sieves for at least 48 hours. A lithium salt, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), is then dissolved to a concentration of 1.0 M. The choice of salt is crucial, as the anion can also influence the overall ESW.
-
Cell Assembly (Three-Electrode Configuration):
-
Working Electrode (WE): A polished stainless steel or glassy carbon electrode is used. These materials are chosen for their relative inertness over a wide potential range, ensuring that the measured current is due to electrolyte decomposition, not electrode reactions.[8]
-
Reference Electrode (RE): A lithium metal foil is used to provide a stable potential reference (Li/Li⁺).[9]
-
Counter Electrode (CE): A second lithium metal foil serves as the counter electrode to complete the circuit.
-
Rationale: A three-electrode setup is superior to a two-electrode system because it allows for the precise measurement of the WE potential against the stable RE, eliminating any potential drift or polarization of the counter electrode from the measurement.[9]
-
-
Electrochemical Measurement:
-
The assembled cell is connected to a potentiostat.
-
Anodic Stability: An LSV scan is performed from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate, typically 0.5 to 5 mV/s.[9][10] A slow scan rate ensures that the measurement is close to a steady-state condition.[11]
-
Cathodic Stability: A separate scan is run from OCP down to a negative potential (e.g., -0.5 V vs. Li/Li⁺).
-
-
Data Analysis and ESW Determination:
-
The resulting current is plotted against the applied potential.
-
The oxidative (anodic) and reductive (cathodic) limits are defined as the potentials at which the current density reaches a predetermined cutoff value (e.g., 0.01-0.1 mA/cm²).[7] This cutoff is an established, albeit somewhat arbitrary, criterion used to define the onset of significant decomposition.[7]
-
The ESW is the difference between the anodic and cathodic limits.
-
Comparative Analysis: Glyme vs. Crown Ether
The fundamental difference between these two classes of ethers—one being a linear, flexible chain and the other a cyclic, structured ring—drives their distinct electrochemical behaviors.
Caption: Structural comparison of an acyclic glyme and a cyclic crown ether.
2-Methyl-3,6,9,12,15-pentaoxaheptadecane (Glyme)
This molecule is a member of the glyme family, specifically poly(ethylene glycol) dimethyl ether (PEGDME), which is known for good chemical stability and ion-solvating properties.
-
Electrochemical Stability: Glyme-based electrolytes typically exhibit good anodic stability, with oxidation limits reaching up to 4.5 V vs. Li/Li⁺.[12] While some glymes can decompose at lower potentials (3.6-4.0 V vs. Li/Li⁺), their stability is generally sufficient for many lithium battery chemistries.[13] The reductive stability is excellent, as they are compatible with lithium metal anodes.
-
Mechanism of Decomposition: The oxidative instability of glymes is attributed to the lone pair electrons on the ether oxygens. At high positive potentials, these electrons can be removed, initiating a decomposition cascade of the ether backbone. The linear, flexible nature of the molecule allows the chain to contort at the electrode surface, potentially facilitating this electron transfer process.
Crown Ethers
Crown ethers are rarely used as bulk solvents due to their high viscosity and cost. Instead, they are powerful functional additives that can profoundly alter electrolyte properties, including the ESW.[14]
-
Electrochemical Stability: The intrinsic stability of a crown ether molecule itself is similar to that of a glyme. However, their primary mode of action is through "host-guest" chemistry, where they strongly chelate the cation (e.g., Li⁺) within their central cavity.[15] This complexation has several stabilizing effects:
-
Modified Solvation Shell: By sequestering the Li⁺ ion, the crown ether alters the solvation structure. This can lead to the formation of a more stable and robust solid electrolyte interphase (SEI) on the anode, suppressing dendrite growth and improving cycling efficiency.[14]
-
Anion De-correlation: The strong Li⁺-crown ether interaction can reduce the association between the cation and its counter-anion. A "freer" anion may participate differently in SEI formation or have altered oxidative stability.
-
Enhanced Stability: Recent studies have shown that adding crown ethers like 15-Crown-5 to an ether-based electrolyte can effectively expand the ESW, enabling coupling with higher voltage cathodes.[16]
-
Quantitative Data Summary
The table below summarizes typical ESW values for baseline electrolytes and those containing the compounds of interest. Note that absolute values can vary with the specific salt, electrode, and cutoff current density used.
| Electrolyte System | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Electrochemical Stability Window (V) | Key Characteristics |
| Baseline: Carbonate (e.g., EC/DMC) | ~4.2 V | ~0.8 V (reductive decomp.) | ~3.4 V | Standard for Li-ion batteries, but forms unstable SEI on Li metal. |
| PEGDME-based (Glyme) | ~4.5 V[12] | Stable vs. Li Metal (~0 V) | ~4.5 V | High intrinsic stability, good compatibility with lithium metal.[17] |
| Ether Electrolyte + 15-Crown-5 Additive | > 4.5 V (Expanded)[16] | Stable vs. Li Metal (~0 V) | > 4.5 V | Wider ESW compared to baseline ether; improved interfacial stability.[16] |
Conclusion and Field Perspective
From the standpoint of a senior application scientist, the choice between using a high-molecular-weight glyme like 2-Methyl-3,6,9,12,15-pentaoxaheptadecane and incorporating a crown ether is not a matter of direct substitution, but of strategic formulation design.
-
Glymes as a Foundational Solvent: Glymes provide a high-stability baseline. Their inherent compatibility with lithium metal and a respectable anodic limit of around 4.5 V make them excellent primary solvents for applications like Li-S and Li-O₂ batteries, as well as for emerging solid-state electrolyte designs.[18]
-
Crown Ethers as Performance Enhancers: Crown ethers are precision tools used to address specific interfacial challenges and push performance boundaries. Their ability to modulate the cation's environment is a powerful lever for widening the ESW, stabilizing reactive interfaces, and improving the overall cycle life and safety of high-energy-density cells.[14][16]
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- Dou, F., et al. (2018). Temperature-Induced Activation of Graphite Co-intercalation Reactions for Glymes and Crown Ethers in Sodium-Ion Batteries. The Journal of Physical Chemistry C, 122(47), 26828–26836.
- Xu, W., et al. (2010). Crown Ethers in Nonaqueous Electrolytes for Lithium/Air Batteries. Journal of The Electrochemical Society, 157(1), A102.
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- Cason, C. V. (1986). FUNCTIONALIZED CROWN ETHERS AS lONOPHORES IN ION SELECTIVE ELECTRODES. Texas Tech University.
- Yang, Y.-F., et al. (2019). Crown Ethers as Electrolyte Additives To Modulate the Electrochemical Potential of Lithium Organic Batteries. The Journal of Physical Chemistry C.
- Ma, L., et al. (2021). Introducing Crown Ether as a Functional Additive for High-Performance Dendrite-free Li Metal Batteries. ACS Applied Materials & Interfaces, 13(30), 35849–35856.
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- Garcia-Araez, N., et al. (2015). Electrochemical stability of glyme-based electrolytes for Li–O2 batteries studied by in situ infrared spectroscopy. Physical Chemistry Chemical Physics, 17(33), 21546-21553.
- Kim, J. S., et al. (1998). Complexation Thermodynamics of Crown Ethers. 6.1,2 Calorimetric Titration of Cation Complexation with Some Azacrown Ethers. The Journal of Organic Chemistry, 63(23), 8343–8348.
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- 3. Understanding linear sweep voltammetry and cyclic voltammetry | Metrohm [metrohm.com]
- 4. Cyclic Voltammetry - CV Electrochemical Technique Gamry Instruments [gamry.com]
- 5. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. scispace.com [scispace.com]
- 13. Electrochemical stability of glyme-based electrolytes for Li–O2 batteries studied by in situ infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 16. Superior sodiophilicity and molecule crowding of crown ether boost the electrochemical performance of all-climate sodium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Impact of Glyme Ether Chain Length on the Interphasial Stability of Lithium‐Electrode in High‐Capacity Lithium‐Metal Battery - PMC [pmc.ncbi.nlm.nih.gov]
Validating the purity of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane using quantitative NMR (qNMR)
Validating the purity of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane using quantitative NMR (qNMR)
Absolute Purity Validation of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane: A Comparative Guide to qNMR vs. Traditional Chromatography
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying discrete polyethylene glycols (dPEGs). 2-Methyl-3,6,9,12,15-pentaoxaheptadecane (CAS: 63095-31-8), structurally defined as an ethyl-isopropyl-terminated tetraethylene glycol (Ethyl-PEG4-Isopropyl ether), is a prime example. This molecule is increasingly critical as a linker and excipient in advanced drug delivery systems, including lipid nanoparticles (LNPs) and antibody-drug conjugates (ADCs). In these applications, even minor impurities can drastically alter pharmacokinetics or induce immunogenic responses.
Validating the absolute purity of this specific molecule requires moving beyond standard chromatographic assumptions and relying on first-principles physics.
The Analytical Dilemma: Why Traditional Methods Fall Short
When validating the purity of aliphatic polyethers like 2-Methyl-3,6,9,12,15-pentaoxaheptadecane, traditional chromatography presents significant mechanistic flaws:
-
HPLC-UV: The molecule lacks conjugated pi-electron systems or aromatic rings, rendering UV detection practically blind to its presence.
-
HPLC-ELSD / CAD: While Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can detect non-chromophoric compounds, their response factors are notoriously non-linear and highly dependent on the analyte's volatility. More critically, they require a 100% pure reference standard of the exact same molecule to build a calibration curve—creating a circular validation problem.
-
GC-FID: Gas chromatography is limited by the thermal stability of the PEG chain, often leading to on-column degradation, peak broadening, or carryover.
The qNMR Advantage: First-Principles Quantification
Quantitative Nuclear Magnetic Resonance (qNMR) bypasses these limitations through a fundamental law of physics: under fully relaxed conditions, the integrated area of an NMR resonance is strictly and directly proportional to the molar quantity of the nuclei (protons) generating that signal 1[1].
This causality transforms NMR from a purely qualitative tool into a primary quantitative methodology capable of determining absolute purity without requiring an identical calibrant2[2]. Instead, we use a highly characterized, structurally unrelated Internal Standard (IS). By comparing the integral of a distinct proton signal from our PEG derivative to the integral of the IS, we achieve absolute quantification with unparalleled accuracy.
Quantitative Data Comparison
| Analytical Technique | Detection Principle | Requires Identical Reference Standard? | Linearity & Accuracy | Suitability for 2-Methyl-3,6,9,12,15-pentaoxaheptadecane |
| qNMR (1H) | Direct nuclear resonance | No (Uses independent IS) | Absolute linearity; High accuracy | Gold Standard. Direct quantification of PEG backbone and end-groups. |
| HPLC-ELSD / CAD | Light scattering / Aerosol charge | Yes | Non-linear response; Matrix dependent | Moderate. Fails if a 100% pure identical reference is unavailable. |
| GC-FID | Flame ionization | Yes | Linear, but volatility dependent | Poor to Moderate. High risk of thermal degradation. |
| HPLC-UV | UV absorbance | Yes | Linear | Fails. Molecule lacks a UV-active chromophore. |
Self-Validating qNMR Protocol for 2-Methyl-3,6,9,12,15-pentaoxaheptadecane
To ensure scientific integrity, the following protocol is designed as a self-validating system. Every parameter is empirically determined rather than assumed.
Step 1: Internal Standard (IS) Selection
An effective qNMR internal standard must be completely soluble, chemically inert, and possess a non-overlapping chemical shift 3[3].
-
The Causality: Maleic acid provides a sharp, isolated singlet at ~6.3 ppm. This is perfectly separated from the PEG backbone protons (3.5–3.7 ppm) and the terminal alkyl groups (1.1–1.2 ppm) of our analyte, satisfying the critical requirement for unambiguous signal assignment.
Step 2: Precision Sample Preparation
Precision begins with weighing. Use a calibrated analytical microbalance (preferably 5-decimal) to co-weigh the analyte and the internal standard 1[1].
-
Accurately weigh ~15-20 mg of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane and ~5-10 mg of the Maleic acid IS into the same vial.
-
Dissolve completely in 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d6 or CDCl3).
Step 3: Acquisition Parameter Optimization (The Physics)
You cannot simply run a standard 1H NMR experiment and expect quantitative results. The system must be fully relaxed.
-
T1 Measurement: Execute an inversion-recovery experiment to find the longest spin-lattice relaxation time ( T1 ) in the sample 2[2].
-
Relaxation Delay ( D1 ): To avoid distortion of integrated signal intensity due to relaxation effects, the relaxation delay ( D1 ) must be empirically determined5[5]. Set D1≥5×T1 to ensure >99.3% recovery of longitudinal magnetization before the next pulse.
-
Pulse Angle: Use a precise 90° excitation pulse to maximize signal intensity.
-
Signal-to-Noise: Acquire sufficient scans to achieve a Signal-to-Noise (S/N) ratio of > 250:1, which is required for precision better than 1% .
Step 4: Data Processing and Calculation
Apply rigorous phase and baseline corrections. For 2-Methyl-3,6,9,12,15-pentaoxaheptadecane, integrate the isolated doublet of the isopropyl methyl groups (6 protons, ~1.1 ppm) or the triplet of the ethyl terminal group (3 protons, ~1.2 ppm) against the Maleic acid singlet (2 protons, ~6.3 ppm).
Apply the fundamental qNMR equation to calculate absolute purity, ensuring a 1:1 intensity ratio target between the analyte and IS peaks for optimal integration accuracy 3[3]:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
(Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, and P = Purity).
Workflow Visualization
Figure 1: Self-validating qNMR workflow for absolute purity determination of PEG derivatives.
Conclusion
For complex aliphatic polyethers like 2-Methyl-3,6,9,12,15-pentaoxaheptadecane, traditional chromatography often introduces systematic errors due to detection biases and the lack of identical reference standards. qNMR stands as the authoritative gold standard, offering a self-validating, first-principles approach to absolute purity validation. By strictly adhering to relaxation physics and precision sample preparation, drug development professionals can guarantee the integrity of their critical raw materials.
References
-
ResolveMass Laboratories Inc. -1
-
IRE Journals -2
-
Emery Pharma - 3
-
Sigma-Aldrich - 4
-
NIH (Journal of Natural Products) - 5
-
Spectroscopy Europe -
Sources
A Comparative Guide to the Solvation Energy of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane and Diglyme
A Comparative Guide to the Solvation Energy of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane and Diglyme
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical and pharmaceutical sciences, the choice of a solvent is a critical parameter that can dictate the efficiency of a reaction, the stability of a formulation, and the bioavailability of a drug. Among the vast array of available solvents, polyethers, commonly known as glymes, have garnered significant attention due to their unique solvating properties. This guide provides an in-depth comparison of the solvation energy of two such polyethers: 2-Methyl-3,6,9,12,15-pentaoxaheptadecane and the more commonly known diglyme. This analysis is grounded in fundamental principles of physical chemistry and supported by established experimental and computational methodologies.
Introduction: The Critical Role of Solvation Energy
Solvation is the process in which solute molecules are surrounded and stabilized by solvent molecules. The energy change associated with this process, the solvation energy, is a crucial thermodynamic quantity that governs solubility, reaction kinetics, and equilibrium positions of chemical reactions. In drug development, for instance, the ability of a solvent to effectively solvate an active pharmaceutical ingredient (API) can significantly influence its dissolution rate and subsequent absorption in the body.[1] A deeper understanding of the solvation energies of different solvents allows for a more rational selection of the optimal medium for a given application.
This guide focuses on two ether-based solvents, highlighting the structural nuances that lead to differences in their solvation behavior.
Molecular Architecture: A Tale of Two Ethers
The solvating power of a solvent is intrinsically linked to its molecular structure. The arrangement of atoms, the presence of polar functional groups, and the overall size and shape of the molecule all contribute to its ability to interact with and stabilize solute molecules.
Diglyme , with the chemical name bis(2-methoxyethyl) ether, is a relatively small and simple polyether.[2] Its structure consists of two ethylene glycol units capped with methyl groups. The presence of three ether oxygen atoms provides sites for hydrogen bonding with protic solutes and strong dipole-dipole interactions with polar molecules.
2-Methyl-3,6,9,12,15-pentaoxaheptadecane , on the other hand, is a larger and more complex polyether. It possesses a longer polyoxyethylene chain with six ether oxygen atoms and is terminated by methyl groups, with an additional methyl group at the 2-position. This longer chain and increased number of oxygen atoms suggest a greater potential for chelation and interaction with cations.
A comparative table of their fundamental properties is presented below:
| Property | 2-Methyl-3,6,9,12,15-pentaoxaheptadecane | Diglyme (bis(2-methoxyethyl) ether) |
| Molecular Formula | C13H28O5[3] | C6H14O3[2][4] |
| Molecular Weight | 264.36 g/mol [3] | 134.17 g/mol [2][4] |
| Structure | CH3CH(CH3)O(CH2CH2O)4CH3 | CH3O(CH2CH2O)2CH3 |
| Number of Ether Oxygens | 5 | 3 |
| Boiling Point | Not readily available | 162 °C[2][4] |
| Solubility in Water | Expected to be miscible | Miscible[2][5] |
A Comparative Analysis of Solvation Energy
-
Polarity and Dipole Moment: Both molecules are polar aprotic solvents due to the presence of ether linkages.[6] The multiple ether oxygens create localized dipoles, allowing for effective solvation of polar and ionic species. The longer chain and greater number of oxygen atoms in 2-Methyl-3,6,9,12,15-pentaoxaheptadecane likely result in a larger overall dipole moment compared to diglyme, suggesting a stronger interaction with polar solutes.
-
Chelating Ability: Glymes are well-known for their ability to chelate metal cations.[6] The oxygen atoms can coordinate with the cation, effectively shielding its charge and increasing the reactivity of the accompanying anion. With five ether oxygens, 2-Methyl-3,6,9,12,15-pentaoxaheptadecane is expected to be a superior chelating agent for larger cations compared to diglyme, which has only three oxygen atoms. This enhanced chelation leads to a more favorable (more negative) solvation energy for salts.
-
Steric Hindrance: The methyl group at the 2-position of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane introduces a degree of steric hindrance near one end of the molecule. This could potentially influence the orientation of the solvent molecules around a solute and might slightly reduce the solvation energy for bulky solutes in that specific region of the molecule.
-
Chain Flexibility: The longer, more flexible polyether chain of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane can adopt various conformations to better accommodate and solvate solute molecules of different shapes and sizes. This conformational flexibility can contribute to a more favorable solvation energy compared to the more rigid structure of diglyme.
Experimental and Computational Determination of Solvation Energy
The solvation free energy of a solute can be determined through various experimental and computational methods.
Experimental Protocol: Calorimetry
One common experimental approach to determine the enthalpy of solvation is through solution calorimetry. The free energy of solvation can then be calculated if the entropy of solvation is also determined, often through other experimental techniques or computational methods.
Objective: To measure the enthalpy of solution of a model solute (e.g., lithium chloride) in both 2-Methyl-3,6,9,12,15-pentaoxaheptadecane and diglyme.
Methodology:
-
Preparation: Ensure both solvents are of high purity and are thoroughly dried to remove any water, which can significantly affect the results. The model solute should also be dried to a constant weight.
-
Calorimeter Setup: A high-precision solution calorimeter is required. The calorimeter is first calibrated using a standard reaction with a known enthalpy change.
-
Measurement: a. A precisely known amount of the solvent is placed in the calorimeter vessel and allowed to reach thermal equilibrium. b. A sealed ampoule containing a precisely weighed amount of the solute is submerged in the solvent. c. Once the baseline temperature is stable, the ampoule is broken, and the solute dissolves in the solvent. d. The temperature change of the solution is carefully monitored until a new thermal equilibrium is reached.
-
Calculation: The enthalpy of solution (ΔH_soln) is calculated from the temperature change, the heat capacity of the calorimeter and its contents, and the amount of solute dissolved. The solvation enthalpy can then be derived by considering the lattice energy of the solute.
The following diagram illustrates the workflow for the experimental determination of solvation enthalpy.
Caption: Workflow for Experimental Determination of Solvation Enthalpy.
Computational Approaches
Molecular dynamics (MD) simulations and quantum mechanical calculations are powerful tools for calculating solvation free energies.[7] These methods allow for the detailed examination of solute-solvent interactions at the atomic level. "Alchemical" free energy calculations, for instance, compute the free energy change of transforming a solute from the gas phase to the solvent phase through a non-physical pathway.[7]
Practical Implications for Researchers
The differences in solvation energy between these two solvents have significant practical implications:
-
Reaction Chemistry: For reactions involving metal cations, such as Grignard or organolithium reactions, the superior chelating ability and more favorable solvation energy of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane could lead to enhanced reaction rates and yields compared to diglyme.[2][6]
-
Drug Formulation: In pharmaceutical applications, the choice of solvent can impact the solubility and stability of an API. For poorly soluble drugs, a solvent with a more favorable solvation energy, such as 2-Methyl-3,6,9,12,15-pentaoxaheptadecane, could be advantageous for developing liquid formulations or for use as a processing solvent during crystallization.[1]
-
Electrolyte Systems: In battery research, the solvation of lithium ions by the electrolyte is a key factor determining ion mobility and overall battery performance. The stronger coordination of lithium ions by the longer polyether could have implications for the design of novel electrolytes.[8][9]
However, it is also important to consider the potential drawbacks. The higher molecular weight and likely higher viscosity of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane could present challenges in terms of handling and mass transfer. Furthermore, the safety profile of any new solvent must be carefully evaluated. Diglyme, for instance, is classified as a substance of very high concern due to its reproductive toxicity.[2][10]
Conclusion
While both 2-Methyl-3,6,9,12,15-pentaoxaheptadecane and diglyme are effective polar aprotic solvents, their structural differences lead to distinct solvation properties. The longer polyether chain and greater number of oxygen atoms in 2-Methyl-3,6,9,12,15-pentaoxaheptadecane suggest a more favorable solvation energy for polar and ionic species, particularly metal cations, due to enhanced chelation and conformational flexibility. This theoretical comparison provides a strong basis for selecting the appropriate solvent for specific applications in research and development. Experimental validation of these predicted differences in solvation energy would be a valuable next step in fully characterizing the potential of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane as a high-performance solvent.
References
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Diglyme - Wikipedia. (n.d.). Retrieved from [Link]
-
Experimental determination of solvation free energy of protons in non-protic ionic liquids using Raman spectroscopy - RSC Publishing. (n.d.). Retrieved from [Link]
- Diglyme. (n.d.).
-
Diethylene Glycol Dimethyl Ether (CICADS 41, 2002) - Inchem.org. (n.d.). Retrieved from [Link]
-
Diethylene Glycol Dimethyl Ether (Diglyme) Suppliers in Mumbai, India - Shakti Chemicals. (n.d.). Retrieved from [Link]
-
DIETHYLENE GLYCOL DIETHYL ETHER (ETHYL DIGLYME) - Ataman Kimya. (n.d.). Retrieved from [Link]
-
How is hydration free energy of a solute measured experimentally? (2013, April 19). Retrieved from [Link]
-
Experimental Compilation and Computation of Hydration Free Energies for Ionic Solutes. (n.d.). Retrieved from [Link]
- Solvation enthalpy of selected glymes in the mixtures of N,N-dimethylformamide with propan-1-ol or methanol at 298.15 K. The solvent contribution to the solvation enthalpy of glymes. (2025, August 10).
-
Probing the Solvation Shells of Lithium Ions in Glyme-Based Electrolytes - ACS Publications. (2025, December 11). Retrieved from [Link]
-
Solvation-Driven Self-Assembly of Polyetheramine–Epoxide Gels: Insights from Molecular Simulations - PMC. (n.d.). Retrieved from [Link]
-
The Essential Role of Diethylene Glycol Dimethyl Ether in Modern Organic Synthesis. (2026, March 31). Retrieved from [Link]
-
Approaches for Calculating Solvation Free Energies and Enthalpies Demonstrated with an Update of the FreeSolv Database - SciSpace. (n.d.). Retrieved from [Link]
-
Exploring the Ion Solvation Environments in Solid-State Polymer Electrolytes through Free-Energy Sampling | Macromolecules - ACS Publications. (2021, September 14). Retrieved from [Link]
-
Simultaneous and Direct Estimation of Glymes in Pharmaceuticals and Biopharmaceuticals by Headspace Gas Chromatograph Coupled with Mass - Juniper Publishers. (2021, May 19). Retrieved from [Link]
-
On the origin of the extremely different solubilities of polyethers in water. (n.d.). Retrieved from [Link]
-
Chemical Properties of Pentadecane, 2-methyl- (CAS 1560-93-6) - Cheméo. (n.d.). Retrieved from [Link]
-
Calculation of solvation interaction energies for protein adsorption on polymer surfaces - Kinam Park. (2012, April 2). Retrieved from [Link]
-
Solvation governs cation transference in glyme-based lithium battery electrolytes | The Journal of Chemical Physics | AIP Publishing. (2025, June 4). Retrieved from [Link]
-
Chapter 14: Glyme-based Solvate Ionic Liquids and Their Electrolyte Properties - Books. (2024, November 6). Retrieved from [Link]
-
Hydration Contribution to the Solvation Free Energy of Water-Soluble Polymers - PMC - NIH. (n.d.). Retrieved from [Link]
-
A comparative study on the impact of different glymes and their derivatives as electrolyte solvents for graphite co-intercalation electrodes in lithium-ion and sodium-ion batteries - RSC Publishing. (n.d.). Retrieved from [Link]
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Comparative Thermal Analysis (TGA/DSC) of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane vs. Linear PEGs
Comparative Thermal Analysis (TGA/DSC) of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane vs. Linear PEGs
As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists who are selecting oligoether linkers for lipid nanoparticles, PROTACs, and hydrogels. A frequent point of debate is whether to use standard low-molecular-weight linear Polyethylene Glycols (PEGs) or specialized branched, end-capped derivatives like 2-Methyl-3,6,9,12,15-pentaoxaheptadecane .
To make an informed selection, we must look beyond basic chemical formulas and understand their thermodynamic behavior. Thermal analysis—specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—provides a macroscopic window into the microscopic intermolecular forces governing these molecules[1]. This guide objectively compares the thermal performance of these two classes of molecules and provides self-validating experimental protocols for your laboratory.
Structural Causality: How Architecture Dictates Thermal Behavior
The fundamental differences in the thermal profiles of these two molecules stem directly from their end-groups and backbone symmetry.
-
Linear PEGs (e.g., PEG 200, PEG 300): These are hydroxyl-terminated (-OH) oligomers. Despite their low molecular weight, the terminal hydroxyl groups engage in strong intermolecular hydrogen bonding. Furthermore, their linear, symmetrical repeating units (–CH₂–CH₂–O–) allow for transient micro-domain packing, which can lead to observable cold crystallization under specific thermal conditions[2].
-
2-Methyl-3,6,9,12,15-pentaoxaheptadecane (MW 264.36 g/mol ): This molecule is fully etherified (end-capped) and features a distinct isopropyl-like steric bump at the 2-position. Mechanistically, the absence of terminal hydroxyl groups eliminates hydrogen bonding. Combined with the steric hindrance of the methyl branch, chain packing is severely disrupted. Consequently, this molecule behaves as a purely amorphous, highly volatile liquid.
Figure 1: Mechanistic pathways linking molecular architecture to macroscopic thermal properties.
Quantitative Data Comparison
The table below summarizes the comparative thermal properties. Because humidity has a pronounced effect on the physical properties of low molecular weight PEGs[2], all values assume rigorously desiccated samples analyzed under an inert nitrogen purge.
| Thermal Property | Linear PEG (MW ~250-300) | 2-Methyl-3,6,9,12,15-pentaoxaheptadecane | Mechanistic Driver |
| Intermolecular Forces | Hydrogen bonding, Dipole-dipole | Dipole-dipole, Dispersion | End-capping eliminates H-bonding in the branched derivative. |
| Glass Transition ( Tg ) | ~ -65 °C to -60 °C | < -80 °C | Steric hindrance and lack of H-bonding increase free volume, depressing Tg . |
| Crystallization ( Tc ) | Possible (Cold crystallization) | None (Purely Amorphous) | The 2-methyl branch breaks the symmetry required for crystal lattice formation. |
| 10% Mass Loss ( Td10% ) | ~ 250 °C - 320 °C[3] | ~ 180 °C - 200 °C | The branched derivative volatilizes at a lower temperature due to the absence of H-bonding networks. |
| Primary Mass Loss Mechanism | Mixed Volatilization & Pyrolysis | Pure Volatilization (Evaporation) | Linear PEGs degrade via chain scission[3]; capped oligoethers often boil off before pyrolytic breakdown. |
Self-Validating Experimental Protocols
To ensure data integrity, thermal analysis must be executed systematically. The DSC experiment must always be preceded by a TGA experiment to determine the volatilization/decomposition temperature. This ensures the upper limit of the DSC scan does not induce pyrolytic degradation inside the sensitive DSC cell[4]. Furthermore, because heating rates alter the kinetic shift of thermal curves, a constant heating rate is strictly required for comparative precision[5].
Figure 2: Standardized TGA and DSC workflow for low molecular weight oligoethers.
Protocol A: Thermogravimetric Analysis (TGA)
Objective: Determine the thermal stability and volatilization profile.
-
Preparation: Tare a clean platinum or alumina pan. Load 2–5 mg of the liquid sample.
-
Purge: Equilibrate the furnace under a dry Nitrogen ( N2 ) purge at 50 mL/min for 10 minutes.
-
Moisture Erasure (Isothermal Hold): Ramp at 10 °C/min to 100 °C and hold for 10 minutes.
-
Self-Validation Check: Monitor the Derivative Thermogravimetry (DTG) signal. The signal must return to a flat baseline (zero) before the hold ends, confirming all unbound moisture has evolved. If the DTG signal remains active, extend the hold time.
-
-
Dynamic Heating: Ramp at 10 °C/min from 100 °C to 500 °C.
-
Analysis: Calculate the temperature at 5% and 10% mass loss ( Td5% , Td10% ).
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Map phase transitions ( Tg , Tc , Tm ) without thermal history artifacts.
-
Preparation: Hermetically seal 3–5 mg of the sample in an aluminum DSC pan. An empty sealed pan serves as the reference.
-
First Heating Scan (History Erasure): Equilibrate at 25 °C, then heat at 10 °C/min to 150 °C.
-
Self-Validation Check: The integration of any endothermic peaks in this first scan should not be used for material characterization. It contains processing and storage artifacts. It serves solely to validate that the sample is fully relaxed before the controlled cooling phase.
-
-
Controlled Cooling: Cool at 10 °C/min from 150 °C down to -80 °C. Hold isothermally for 5 minutes.
-
Second Heating Scan (Data Acquisition): Heat at 10 °C/min from -80 °C to 150 °C.
-
Self-Validation Check: The baseline before and after the Tg step-change must be parallel. If the baseline drifts severely, the sample pan may have leaked (common with highly volatile capped oligoethers), and the run must be discarded.
-
Conclusion
For drug development professionals engineering novel linkers, the choice between a linear PEG and a branched, capped oligoether like 2-Methyl-3,6,9,12,15-pentaoxaheptadecane carries significant thermodynamic implications. While linear PEGs offer higher boiling points due to hydrogen bonding, they introduce the risk of cold crystallization and higher viscosity. Conversely, the 2-methyl derivative guarantees a purely amorphous, low-viscosity liquid state at the cost of higher volatility. By utilizing the self-validating TGA and DSC protocols outlined above, laboratories can accurately quantify these trade-offs and ensure robust formulation design.
References
-
Physical characterization of polyethylene glycols by thermal analytical technique and the effect of humidity and molecular weight Source: IMR Press URL:[Link]
-
Effect of molecular weight of polyethylene glycol on crystallization behaviors, thermal properties and tensile performance of polylactic acid stereocomplexes Source: RSC Publishing URL:[Link]
-
Thermal Analysis Source: Penn State Materials Research Institute URL:[Link]
-
eT160 Characterization of Polyethylene Materials by Thermal Analysis Source: Shimadzu URL:[Link]
-
SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid Source: Waters Corporation URL:[Link]
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- 2. storage.imrpress.com [storage.imrpress.com]
- 3. Effect of molecular weight of polyethylene glycol on crystallization behaviors, thermal properties and tensile performance of polylactic acid stereoco ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08699A [pubs.rsc.org]
- 4. waters.com [waters.com]
- 5. shimadzu.com [shimadzu.com]
Safety & Regulatory Compliance
Navigating the Unseen: A Guide to the Proper Disposal of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane
Navigating the Unseen: A Guide to the Proper Disposal of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane
For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, this pursuit carries the profound responsibility of ensuring safety and environmental stewardship in all laboratory practices. This guide provides a comprehensive framework for the proper disposal of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane (CAS No. 53993-55-6), a polyglycol ether. In the absence of a specific Safety Data Sheet (SDS) for this exact compound at the time of this writing, this document synthesizes established protocols for structurally similar polyglycol ethers and related aliphatic compounds. The causality behind each procedural step is explained to empower you with the knowledge to manage this chemical waste stream responsibly.
Core Principle: The Hierarchy of Waste Management
Before proceeding to disposal, it is crucial to consider the hierarchy of waste management. For many solvents and chemical compounds, recovery and reuse are both environmentally and economically preferable to disposal.[1] For a substance like 2-Methyl-3,6,9,12,15-pentaoxaheptadecane, which may be used as a solvent or in formulations, assess the feasibility of implementing a solvent recovery system within your laboratory or facility.[1] Distillation and purification can significantly reduce hazardous waste generation and the associated disposal costs.[1]
Understanding the Compound: Inferred Hazard Profile
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the recommended steps for the safe disposal of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane. This workflow is designed to be a self-validating system, ensuring safety and regulatory compliance at each stage.
Step 1: Waste Identification and Segregation
Proper identification is the cornerstone of safe chemical waste disposal.
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Labeling: Ensure all waste containers holding 2-Methyl-3,6,9,12,15-pentaoxaheptadecane are clearly and accurately labeled with the full chemical name and CAS number.[1]
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Segregation: Do not mix 2-Methyl-3,6,9,12,15-pentaoxaheptadecane waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[4] Incompatible materials can lead to dangerous chemical reactions. Store waste in a designated, well-ventilated area away from heat, sparks, and open flames.[2][5]
Step 2: Containerization
The integrity of the waste container is critical to prevent leaks and environmental contamination.
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Original Containers: Whenever possible, store waste in its original container, provided it is in good condition.[1]
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Approved Containers: If the original container is not available or compromised, use a container made of a compatible material, such as stainless steel or high-density polyethylene (HDPE).[2] Ensure the container is tightly sealed to prevent the release of vapors.[3]
Step 3: Licensed Hazardous Waste Disposal
The final disposition of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane waste must be handled by a licensed professional waste disposal service.[1]
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Engage a Certified Vendor: Contact your institution's Environmental Health and Safety (EHS) department to coordinate with a certified hazardous waste disposal contractor. These vendors are equipped to handle and transport chemical waste in compliance with all local, regional, and national regulations.[1]
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Documentation: Complete all necessary waste manifest forms provided by the disposal company. This documentation is a legal record of the waste's journey from your facility to its final treatment or disposal site.
Step 4: Prohibited Disposal Methods
To protect human health and the environment, the following disposal methods are strictly prohibited:
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Do NOT Discharge to Sewer Systems: This compound may be harmful to aquatic life, and its introduction into the sewer system can disrupt wastewater treatment processes.[3]
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Do NOT Dispose of with Household Garbage: Chemical waste requires specialized treatment and should never be placed in general solid waste.
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Do NOT Allow to Evaporate in a Fume Hood: This practice releases chemical vapors into the atmosphere and is not an acceptable method of disposal.
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Do NOT Burn in the Open: Open burning of chemical waste is illegal and releases toxic fumes.[1] Professional disposal services utilize controlled incineration with flue gas scrubbing to safely destroy chemical waste.[3]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
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Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
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Contain the Spill: Use an inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth to contain the spill.[2]
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Collect and Dispose: Carefully collect the contaminated absorbent material and place it in a labeled, sealed container for disposal as hazardous waste.[2][3]
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Decontaminate: Clean the spill area thoroughly.
Quantitative Data Summary for Related Compounds
The following table summarizes key physical and safety data for structurally related compounds to provide a conservative basis for handling 2-Methyl-3,6,9,12,15-pentaoxaheptadecane. Note: This information is for guidance only and does not replace a specific SDS for the target compound.
| Property | Pentadecane | Dodecane | Glycol Ethers (General) |
| CAS Number | 629-62-9[6] | 112-40-3[7] | Varies |
| Flash Point | 120°C[6] | 71°C[7] | 39°C to 118°C[2] |
| Primary Hazards | Aspiration hazard, Combustible liquid[6] | Aspiration hazard[7] | Combustible, potential for toxicity[2] |
| Recommended Extinguishing Media | Dry chemical, CO₂, water spray (fog), or foam[6] | CO₂, extinguishing powder, or water spray[7] | Dry chemical, CO₂, water spray (fog), or foam[2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane waste.
Caption: Decision workflow for the management of 2-Methyl-3,6,9,12,15-pentaoxaheptadecane waste.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of chemical waste is a critical component of responsible scientific research. While this guide provides a robust framework for handling 2-Methyl-3,6,9,12,15-pentaoxaheptadecane, it is essential to recognize that this information is based on the properties of related compounds. Always prioritize obtaining a substance-specific Safety Data Sheet and consult with your institution's Environmental Health and Safety department to ensure full compliance with all applicable regulations. By adhering to these principles, you contribute to a safer laboratory environment and the protection of our shared ecosystem.
References
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Chemwin. (2024, December 4). How to Dispose of Petroleum Ether? Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Polyglycol ether, modified. Retrieved from [Link]
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GBL Gül Biyoloji Laboratuvarı. (2023, September 4). SAFETY DATA SHEET. Retrieved from [Link]
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Agilent. (2025, March 25). SAFETY DATA SHEET. Retrieved from [Link]
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Hampton Research. (2023, November 15). HR2-611 Polyethylene glycol monomethyl ether 550 SDS. Retrieved from [Link]
